molecular formula C29H33N3O3 B15606260 LMD-009

LMD-009

Número de catálogo: B15606260
Peso molecular: 471.6 g/mol
Clave InChI: MRXASGVUQJVWMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LMD-009 is a useful research compound. Its molecular formula is C29H33N3O3 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O3/c1-34-26-12-5-6-13-27(26)35-25-11-7-10-24(20-25)21-31-18-15-29(16-19-31)28(33)30-22-32(29)17-14-23-8-3-2-4-9-23/h2-13,20H,14-19,21-22H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXASGVUQJVWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LMD-009: A Technical Guide to its Mechanism of Action as a Selective CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), monocytes, and natural killer (NK) cells.[1][2] CCR8 and its endogenous ligand, CCL1, play a crucial role in immune regulation, and dysregulation of this axis has been implicated in various inflammatory diseases, autoimmune disorders, and cancer.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling, cellular functions, and the underlying molecular interactions with its target receptor, CCR8.

Core Mechanism of Action: Selective CCR8 Agonism

This compound acts as a functional mimic of the endogenous CCR8 ligand, CCL1, by binding to and activating the CCR8 receptor.[6] This activation initiates a cascade of intracellular signaling events characteristic of GPCR activation, leading to cellular responses such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium mobilization.[6][7] this compound exhibits high selectivity for CCR8 over other human chemokine receptors.[6]

Quantitative Analysis of In Vitro Activity

The potency and efficacy of this compound have been characterized in various in vitro functional assays. The following table summarizes the key quantitative data.

Assay TypeCell LineParameterThis compound ValueCCL1 (Endogenous Ligand) ValueReference
Inositol Phosphate Accumulation COS-7 cells expressing human CCR8EC5011 nM8.7 nM[8]
Calcium Release Chinese Hamster Ovary (CHO) cellsEC5087 nMNot Reported in this study[8]
Competition Binding (125I-CCL1) Lymphocyte L1.2 cellsKi66 nMNot Applicable[6]
Chemotaxis Lymphocyte L1.2 cellsFull AgonistPotency similar to CCL1Full Agonist[8]

Intracellular Signaling Pathways

Activation of CCR8 by this compound triggers downstream signaling cascades primarily through the coupling to Gi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a key signaling event that activates various downstream effectors.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with Ca2+, activates members of the protein kinase C (PKC) family, which then phosphorylate a wide range of cellular proteins, modulating their activity.

The following diagram illustrates the primary signaling pathway activated by this compound.

LMD009_Signaling LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds & Activates G_protein Gαi/o Gβγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Responses (e.g., Chemotaxis) Ca_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

This compound-induced CCR8 signaling pathway.

Experimental Protocols

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, in response to receptor agonism.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding human CCR8.

  • Metabolic Labeling: Transfected cells are incubated overnight in inositol-free medium supplemented with [3H]myo-inositol to label the cellular phosphoinositide pools.[3][9]

  • Stimulation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, thereby allowing for the accumulation of IPs. Subsequently, cells are stimulated with varying concentrations of this compound or CCL1 for a defined period (e.g., 90 minutes).[8][10]

  • Extraction and Quantification: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction by chromatography and the amount of [3H]-labeled IPs is quantified using a scintillation counter.

  • Data Analysis: The data are normalized to the basal levels and fitted to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing CCR8 are plated in black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[11][12] The cells are incubated to allow for de-esterification of the dye, rendering it fluorescent upon calcium binding.

  • Compound Addition and Signal Detection: The microplate is placed in a fluorescence plate reader. Varying concentrations of this compound are automatically injected into the wells, and the fluorescence intensity is measured kinetically in real-time.[13]

  • Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The data are then fitted to a dose-response curve to calculate the EC50.

Calcium_Mobilization_Workflow Start Start: Plate CCR8-expressing CHO cells Dye_Loading Load cells with a calcium-sensitive fluorescent dye Start->Dye_Loading Incubation Incubate for dye de-esterification Dye_Loading->Incubation Plate_Reader Place plate in fluorescence plate reader Incubation->Plate_Reader Compound_Addition Inject this compound at various concentrations Plate_Reader->Compound_Addition Measurement Measure fluorescence intensity kinetically Compound_Addition->Measurement Data_Analysis Analyze peak fluorescence response vs. concentration Measurement->Data_Analysis EC50 Calculate EC50 value Data_Analysis->EC50

Workflow for the calcium mobilization assay.
Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Methodology:

  • Cell Preparation: Lymphocyte L1.2 cells, which endogenously express CCR8, are washed and resuspended in a serum-free medium.[1][7][14]

  • Assay Setup: A transwell insert with a porous membrane (e.g., 5 µm pore size) is placed in a well of a multi-well plate. The lower chamber contains the medium with or without a chemoattractant (this compound or CCL1).

  • Cell Migration: The cell suspension is added to the upper chamber of the transwell insert. The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration through the pores towards the chemoattractant in the lower chamber.[6]

  • Quantification of Migrated Cells: The cells that have migrated to the lower chamber are collected and counted using a flow cytometer or a cell viability assay.

  • Data Analysis: The number of migrated cells in the presence of the chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (basal migration).

Molecular Interaction with CCR8

Structural and mutational studies have provided insights into the molecular determinants of this compound binding to CCR8. This compound, like many nonpeptide antagonists for CC-chemokine receptors, possesses a centrally located, positively charged amine. This amine is thought to interact with the highly conserved glutamic acid residue at position 7.39 (Glu286) in the seventh transmembrane helix of CCR8, serving as a crucial anchor point.[6]

Site-directed mutagenesis studies have revealed the importance of specific amino acid residues in the binding pocket of CCR8 for the activity of this compound. For instance, substituting Glu286 with alanine (B10760859) leads to a significant decrease in the potency of this compound.[6] Conversely, mutating phenylalanine at position 6.52 (Phe254) to alanine results in a gain of function for this compound.[6] These findings suggest that this compound occupies a binding pocket that overlaps with that of other CC-chemokine receptor nonpeptide ligands.

Downstream Biological Implications

The activation of CCR8 by this compound has significant implications for immune cell function, particularly for regulatory T cells (Tregs), which highly express CCR8 in the tumor microenvironment.[15][16]

Role in Regulatory T Cell Function

CCR8 signaling in Tregs is believed to play a role in their migration and suppressive function.[4][17] The CCL1-CCR8 axis can recruit Tregs to sites of inflammation and tumors.[2][18] In the tumor microenvironment, CCR8+ Tregs are associated with a highly suppressive phenotype and poor prognosis in several cancers.[16] Activation of CCR8 on Tregs can induce STAT3-dependent upregulation of FOXP3, a key transcription factor for Treg function, and enhance their immunosuppressive activity.[17] By acting as a CCR8 agonist, this compound could potentially modulate Treg activity, a concept of significant interest in the context of immunotherapy.

Potential in Inflammatory and Fibrotic Diseases

The expression of CCR8 on Th2 cells and other immune cells involved in allergic inflammation suggests a role for the CCR8 pathway in these conditions.[3] Furthermore, TGF-β, a key driver of fibrosis, can be influenced by inflammatory signals.[19][20][21] While direct evidence of this compound's effect on TGF-β signaling is not yet established, the modulation of CCR8-expressing immune cells could indirectly impact fibrotic processes.[22] The development of selective agonists like this compound provides a valuable tool to probe the therapeutic potential of targeting the CCR8 pathway in these diseases.

LMD009_Biological_Implications LMD009 This compound CCR8 CCR8 Activation LMD009->CCR8 Tregs Regulatory T cells (Tregs) CCR8->Tregs Th2 Th2 cells CCR8->Th2 Immune_Suppression Immune Suppression Tregs->Immune_Suppression STAT3 STAT3 Activation Tregs->STAT3 TGFb TGF-β Signaling (Indirect) Tregs->TGFb Inflammation Inflammation Th2->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Potential downstream biological effects of this compound.

Conclusion

This compound is a selective and potent CCR8 agonist that activates canonical Gi/o-mediated signaling pathways, leading to inositol phosphate accumulation, calcium mobilization, and chemotaxis. Its mechanism of action is well-characterized at the molecular and cellular levels, providing a solid foundation for its use as a research tool to investigate the biology of CCR8. The high expression of CCR8 on regulatory T cells within the tumor microenvironment and its involvement in inflammatory and fibrotic processes highlight the potential of targeting this receptor for therapeutic intervention. Further in vivo studies are warranted to fully elucidate the therapeutic potential of modulating the CCR8 pathway with selective agonists like this compound.

References

LMD-009: A Selective CCR8 Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

LMD-009, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the human C-C chemokine receptor 8 (CCR8)[1][2]. CCR8 is an emerging and promising therapeutic target for a range of immunological disorders and cancer immunotherapy[3][4]. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols, to support its application in research and drug discovery.

Core Data Summary

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and efficacy as a CCR8 agonist. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameterValue (nM)Efficacy vs. CCL1
Inositol (B14025) Phosphate (B84403) AccumulationCOS-7 cells expressing human CCR8EC5011[1][5][6]Similar[1][6]
Calcium ReleaseChinese Hamster Ovary (CHO) cellsEC5087[1][5][6]Similar[1][6]
ChemotaxisLymphocyte L1.2 cellsEC50Not explicitly quantified, but potent[1][5]Similar[1][6]
Table 2: Receptor Binding Affinity of this compound
Assay TypeCell LineParameterValue (nM)
Competition for 125I-CCL1 BindingLymphocyte L1.2 cellsKi66[1][5]
Table 3: Selectivity of this compound
TargetActivity
CCR8Agonist[1][5]
Other Human Chemokine Receptors (19 tested)No antagonist activity observed[5]

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the CCR8 receptor, a G protein-coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Like the endogenous ligand CCL1, this compound stimulates G-protein coupling, resulting in downstream signaling cascades that include inositol phosphate accumulation and intracellular calcium mobilization[1][5][6]. These events ultimately lead to cellular responses such as chemotaxis[1][5].

Structural studies, including cryo-electron microscopy, have elucidated the molecular interactions between this compound and CCR8. This compound binds to a pocket formed by transmembrane helices TM1, TM2, TM3, TM4, TM6, and TM7[3]. Key residues within CCR8 that are crucial for the binding and activity of this compound have been identified through mutagenesis studies. Notably, glutamic acid at position 286 (E2867.39) in transmembrane helix VII serves as a critical anchor point for this compound[1][3]. Other important residues for interaction include Y421.39, V1093.28, Y1133.32, Y1724.64, and F2546.51[3]. Mutations of these residues have been shown to significantly reduce the potency and efficacy of this compound[3][4].

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CCR8 CCR8 This compound->CCR8 Binds to G_Protein G Protein (Gi) CCR8->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_Release->Cellular_Response Leads to

CCR8 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Inositol Phosphate Accumulation Assay
  • Cell Line: COS-7 cells transiently transfected with the human CCR8 receptor[1][6][7].

  • Protocol:

    • Seed COS-7 cells in 24-well plates and transfect with a plasmid encoding human CCR8.

    • 24 hours post-transfection, label the cells by incubating with myo-[3H]inositol (0.5 µCi/well) in inositol-free Dulbecco's Modified Eagle's Medium (DMEM) for 16-24 hours.

    • Wash the cells with phosphate-buffered saline (PBS) and pre-incubate in DMEM containing 10 mM LiCl for 15 minutes at 37°C.

    • Add varying concentrations of this compound (e.g., 0-20 nM) or the endogenous agonist CCL1 as a positive control[5].

    • Incubate for 90 minutes at 37°C[5].

    • Terminate the reaction by adding 10 mM formic acid.

    • Isolate the inositol phosphates using Dowex AG1-X8 anion-exchange columns.

    • Elute the [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine EC50 values.

Calcium Mobilization Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells or lymphocyte L1.2 cells stably expressing human CCR8[1][5][6].

  • Protocol:

    • Harvest CCR8-expressing cells and wash them with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend in the assay buffer.

    • Place the cell suspension in a fluorometer cuvette or a microplate reader equipped with a fluorescence detector.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound (e.g., 0-100 nM) and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration[5].

    • Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

Chemotaxis Assay
  • Cell Line: Lymphocyte L1.2 cells stably expressing human CCR8[5][6].

  • Protocol:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

    • Add varying concentrations of this compound (e.g., 0.1 nM - 100 µM) or CCL1 to the lower wells in a suitable medium[5].

    • Load a suspension of CCR8-expressing L1.2 cells into the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 40 minutes to 3 hours)[5].

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells per field of view using a microscope.

    • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_signaling cluster_selectivity Selectivity Profiling cluster_structure Structural Biology Binding_Assay Receptor Binding Assay (Competition with ¹²⁵I-CCL1) Signaling_Assays Functional Signaling Assays IP_Assay Inositol Phosphate Accumulation Binding_Assay->IP_Assay Chemotaxis_Assay Cell Migration Assay (Chemotaxis) Selectivity_Screen Screening against other Chemokine Receptors Chemotaxis_Assay->Selectivity_Screen Ca_Assay Calcium Mobilization IP_Assay->Ca_Assay Ca_Assay->Chemotaxis_Assay Mutagenesis Site-Directed Mutagenesis of CCR8 Selectivity_Screen->Mutagenesis CryoEM Cryo-Electron Microscopy (this compound-CCR8-Gi Complex) Mutagenesis->CryoEM

Experimental workflow for this compound characterization.

References

LMD-009: A Technical Guide to a Potent CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMD-009 is a potent and selective, non-peptide small molecule agonist for the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune regulation, autoimmune diseases, and cancer immunotherapy. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. It outlines the molecular mechanism of action, including key receptor-ligand interactions, and summarizes its effects on downstream signaling pathways. Detailed protocols for the key functional assays used to characterize this compound are provided, along with structured data tables and graphical representations of its signaling and experimental workflows.

Chemical and Physical Properties

This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally located, positively charged amine, a common feature for many ligands targeting chemokine receptors.[2][3] Its solubility and storage requirements are critical for experimental reproducibility.

PropertyValueReference(s)
IUPAC Name 8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one[2]
Molecular Formula C₂₉H₃₃N₃O₃[1][4][5]
Molecular Weight 471.59 g/mol [1][4][5]
CAS Number 950195-51-4[1][4][5]
Appearance Solid[1]
Solubility DMSO (≥ 200 mg/mL)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Biological Activity and Mechanism of Action

This compound is a full agonist of CCR8, exhibiting potency and efficacy comparable to the endogenous ligand, CCL1.[6] It selectively activates CCR8 over other human chemokine receptors.[3] Upon binding, this compound initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCR activation.

Biological ParameterValue (EC₅₀ / Kᵢ)Assay SystemReference(s)
Target CC Chemokine Receptor 8 (CCR8)Human Recombinant[1]
Activity Selective AgonistFunctional Assays[4]
Inositol (B14025) Phosphate (B84403) Accumulation EC₅₀ = 11 nMTransiently transfected COS-7 cells[1][6]
Intracellular Calcium Release EC₅₀ = 87 nMStably transfected L1.2 or CHO cells[1][6]
Chemotaxis Induces cell migrationLymphocyte L1.2 cells[1]
Binding Affinity Kᵢ = 66 nMCompetition binding vs. ¹²⁵I-CCL1 in L1.2 cells[1][7]
Molecular Interactions

Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding mode of this compound within the CCR8 transmembrane domain.[2][8]

  • Binding Pocket: this compound occupies the orthosteric binding pocket formed by transmembrane helices (TM) 1, 2, 3, 4, 6, and 7.[2]

  • Key Anchor Residue: The molecule's central positively charged amine forms a critical salt bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu⁷·³⁹).[2][3] Mutation of this residue to alanine (B10760859) results in a nearly 1000-fold decrease in potency.[8]

  • Hydrogen Bonding & Hydrophobic Contacts: The ligand is further stabilized through a hydrogen bond with Tyrosine 172 (Y¹⁷²⁴·⁶⁴) and multiple hydrophobic interactions with residues including Y42¹·³⁹, V109³·²⁸, Y113³·³², and F254⁶·⁵¹.[2][8]

  • Selectivity Determinants: The selectivity of this compound for CCR8 is thought to be conferred by interactions with residues Y114³·³³ and Y172⁴·⁶⁴, which are not conserved across other CC chemokine receptors.[2][6]

Downstream Signaling Pathways

As a CCR8 agonist, this compound activates Gq-protein signaling, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both molecules contribute to downstream cellular responses, including chemotaxis.

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds Gq Gαq Protein CCR8->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Chemotaxis Chemotaxis (Cell Migration) DAG->Chemotaxis Leads to Ca_Release->Chemotaxis Leads to

Caption: this compound activated CCR8 signaling cascade.

Experimental Protocols

The characterization of this compound relies on a suite of functional cell-based assays. The following sections provide detailed methodologies for these key experiments.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a downstream product of Gq activation, in response to CCR8 agonism by this compound. The protocol is based on methods used for characterizing this compound in transiently transfected COS-7 cells.[3][6]

1. Cell Culture and Transfection:

  • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.

  • Transiently transfect cells with a mammalian expression vector encoding human CCR8 using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Radiolabeling:

  • 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.

  • Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

3. Agonist Stimulation:

  • Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • Add 200 µL of the same buffer and pre-incubate for 15 minutes at 37°C.

  • Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) prepared in HBSS with 10 mM LiCl.

  • Incubate for 90 minutes at 37°C.

4. Extraction and Quantification:

  • Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM formic acid.

  • Incubate on ice for 60 minutes.

  • Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.

  • Wash the columns with 10 mL of 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid to elute total inositol phosphates.

  • Quantify the eluted radioactivity by liquid scintillation counting.

  • Analyze data using non-linear regression to determine EC₅₀ values.

Intracellular Calcium Mobilization Assay

This kinetic assay measures the transient increase in intracellular calcium concentration following CCR8 activation using a calcium-sensitive fluorescent dye.

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay p1 Seed CCR8-expressing CHO or L1.2 cells into black-walled, clear-bottom 96-well plates p2 Prepare Fluo-4 AM dye-loading buffer with probenecid (B1678239) p3 Wash cells with Assay Buffer (HBSS) p2->p3 p4 Add dye-loading buffer to cells p3->p4 p5 Incubate for 1 hour at 37°C to allow dye loading and de-esterification p4->p5 p6 Place plate in FLIPR instrument p5->p6 p7 Measure baseline fluorescence p6->p7 p8 Add this compound dilutions (agonist plate) p7->p8 p9 Immediately measure kinetic fluorescence response (e.g., every 1s for 120s) p8->p9

Caption: General workflow for a FLIPR calcium mobilization assay.

1. Cell Plating:

  • Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8 into black-walled, clear-bottom 96- or 384-well microplates.

  • Culture overnight at 37°C and 5% CO₂ to allow for cell adherence.

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange inhibitor like probenecid to prevent dye leakage.

  • Aspirate the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, protected from light.

3. Measurement:

  • Prepare a separate plate containing serial dilutions of this compound (e.g., 0 to 100 nM).

  • Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Initiate the automated addition of the this compound solutions to the cell plate.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

4. Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of CCR8-expressing cells, a primary function of chemokine receptor activation.

1. Cell Preparation:

  • Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.

  • Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine Serum Albumin (BSA) at a concentration of 1 x 10⁶ cells/mL.

2. Assay Setup (Boyden Chamber):

  • Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).

  • Add different concentrations of this compound (e.g., 0.1 nM to 100 µM) or control medium to the lower wells of the chamber.

  • Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.

  • Add 50-100 µL of the prepared cell suspension to the upper chamber of each insert.

3. Incubation:

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 40 minutes to 4 hours, allowing cells to migrate through the pores towards the chemoattractant (this compound).

4. Quantification of Migrated Cells:

  • After incubation, carefully remove the inserts.

  • Wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Quantify the cells that have migrated to the lower chamber. This can be done by:

    • Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to lyse the cells and measure ATP content via luminescence, which is proportional to the cell number.
    • Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

  • Plot the number of migrated cells (or luminescence signal) against the this compound concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

Conclusion

This compound is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its defined chemical structure and robust biological activity in key functional pathways make it an invaluable tool for researchers studying CCR8 biology. The detailed understanding of its molecular interactions with the receptor provides a strong foundation for structure-based drug design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in the investigation and development of novel CCR8 modulators.

References

LMD-009 and the CCR8 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the novel, nonpeptide CCR8 agonist, LMD-009, and its interaction with the C-C chemokine receptor 8 (CCR8) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and visualizes the core signaling pathways and experimental workflows.

Introduction to CCR8 and its Role in Immuno-oncology

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in immuno-oncology.[1][2] Its expression is highly enriched on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][3] The primary endogenous ligand for CCR8 is CCL1, and the CCL1-CCR8 axis is implicated in the recruitment of Tregs into the tumor microenvironment (TME), thereby promoting immune evasion.[2][4] Consequently, modulation of the CCR8 signaling pathway presents a promising therapeutic strategy to enhance anti-tumor immune responses.

This compound: A Potent and Selective CCR8 Agonist

This compound is a novel, small molecule, nonpeptide agonist of CCR8.[5][6] It has been characterized as a potent and selective activator of CCR8-mediated signaling, with efficacy comparable to the endogenous ligand, CCL1.[5] The chemical structure of this compound is 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one.[5]

Mechanism of Action

This compound binds to a pocket within the transmembrane helices of CCR8.[7] Cryo-electron microscopy studies have revealed that this compound, like other nonpeptide ligands, interacts with a centrally located, positively charged amine with the highly conserved glutamic acid residue Glu286 (GluVII:06) in transmembrane helix VII.[5][7] The binding of this compound is further stabilized by interactions with hydrophobic residues, including Y42, V109, Y113, and F254, and forms hydrogen bonds with E286 and Y172.[7] This binding event induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at the CCR8 receptor from preclinical studies.

Table 1: In Vitro Potency and Affinity of this compound

ParameterValueCell LineAssay TypeReference
EC50 (Inositol Phosphate Accumulation) 11 nMCOS-7 cells expressing human CCR8Inositol (B14025) Phosphate Accumulation[8]
EC50 (Calcium Release) 87 nMChinese hamster ovary (CHO) cellsCalcium Mobilization[8]
Ki (125I-CCL1 Competition Binding) 66 nMLymphocyte L1.2 cellsRadioligand Binding[8]

Table 2: Selectivity of this compound

ReceptorActivityReference
Other human chemokine receptors No antagonist activity observed[8]

CCR8 Signaling Pathway

Upon activation by an agonist such as this compound or its endogenous ligand CCL1, CCR8 couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes LMD009 This compound / CCL1 LMD009->CCR8 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Gene Transcription) Ca_release->Cellular_Responses PKC->Cellular_Responses

Figure 1: Simplified CCR8 signaling pathway upon agonist binding.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of Gq/11-coupled GPCR activation.

  • Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are transiently transfected with a plasmid encoding human CCR8 using a suitable transfection reagent.

  • Cell Labeling: 24 hours post-transfection, cells are incubated overnight in inositol-free DMEM containing [³H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • Labeled cells are washed with serum-free DMEM.

    • Cells are pre-incubated with DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • Cells are stimulated with varying concentrations of this compound or control compounds for 90 minutes at 37°C.

    • The reaction is terminated by the addition of ice-cold 10 mM formic acid.

    • The cell lysates are collected, and inositol phosphates are separated by anion-exchange chromatography.

    • The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The data are normalized to the response of a maximal concentration of the endogenous agonist CCL1 and fitted to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human CCR8 are cultured in Ham's F-12 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell Loading:

    • Cells are harvested and resuspended in a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are incubated in the dark at 37°C for 1 hour to allow for dye loading.

    • Cells are then washed to remove extracellular dye and resuspended in fresh salt solution.

  • Assay Procedure:

    • The dye-loaded cell suspension is placed in a fluorometer cuvette or a microplate reader with fluorescence detection capabilities.

    • A baseline fluorescence reading is established.

    • Varying concentrations of this compound are added, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition is measured and plotted against the agonist concentration. The data are fitted to a dose-response curve to calculate the EC50.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation:

    • L1.2 cells stably expressing human CCR8 are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and intact cells.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Assay Procedure:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL1.

    • Increasing concentrations of unlabeled this compound are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter, which traps the membranes.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding of 125I-CCL1 is plotted against the concentration of this compound. The data are fitted to a one-site competition binding equation to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CCR8 agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Lead Optimization Binding_Assay->Data_Analysis Functional_Assay Functional Assays (IP Accumulation, Ca²⁺ Mobilization) (Determine EC₅₀) Selectivity_Screen Selectivity Screening (Panel of other GPCRs) Functional_Assay->Selectivity_Screen Selectivity_Screen->Data_Analysis PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Models Tumor Efficacy Models (e.g., Syngeneic mouse models) PK_Studies->Efficacy_Models Clinical_Candidate Clinical Candidate Selection Efficacy_Models->Clinical_Candidate Lead_Compound Lead Compound Identification (this compound) Lead_Compound->Binding_Assay Lead_Compound->Functional_Assay Data_Analysis->PK_Studies

Figure 2: Preclinical evaluation workflow for a CCR8 agonist.

Conclusion

This compound is a valuable research tool for elucidating the role of the CCR8 signaling pathway in both normal physiology and disease states, particularly in the context of cancer immunology. Its potency and selectivity make it a suitable probe for studying the downstream consequences of CCR8 activation. Further preclinical and clinical investigation of CCR8-targeted therapies is warranted to explore their potential in overcoming immune suppression within the tumor microenvironment.

References

LMD-009: A Technical Overview of a Selective CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, based on publicly available scientific literature. While detailed information regarding its synthesis, full preclinical development, and clinical trial status is not extensively documented in the public domain, this paper synthesizes the existing knowledge to offer valuable insights for the scientific community.

Discovery and Chemical Properties

This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, was identified as a selective agonist for the CCR8 receptor.[1] It belongs to a class of nonpeptide small molecules that mimic the action of the endogenous CCR8 ligand, CCL1.[1] The discovery of this compound likely involved screening of chemical libraries followed by lead optimization to achieve high potency and selectivity for CCR8 over other chemokine receptors.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the CCR8 receptor. CCR8 is predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment (TME), as well as on Th2 cells and other immune cell subsets.[2][3] The activation of CCR8 by its ligand CCL1, or an agonist like this compound, initiates a cascade of intracellular signaling events.

Upon agonist binding, CCR8 couples to intracellular heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the G protein subunits, Gα and Gβγ. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis (cell migration), degranulation, and cytokine release.[4]

CCR8_Signaling_Pathway LMD009 LMD009 CCR8 CCR8 LMD009->CCR8 Binds to G_protein G_protein CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Triggers Cellular_Response Cellular_Response DAG->Cellular_Response Activates PKC (not shown) Ca_release->Cellular_Response Leads to

Quantitative Biological Activity of this compound

Several in vitro assays have been employed to characterize the potency and efficacy of this compound. The following table summarizes the key quantitative data from these studies.

Assay TypeCell LineParameterValue (nM)Reference
Inositol Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011[4]
Calcium ReleaseChinese Hamster Ovary (CHO) cellsEC5087[4]
Competition Binding (vs 125I-CCL1)Lymphocyte L1.2 cellsKi66[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments used to characterize this compound's activity.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation, in response to agonist stimulation.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human CCR8 receptor.

  • Cell Seeding: Transfected cells are seeded into multi-well plates.

  • Stimulation: Cells are stimulated with varying concentrations of this compound (e.g., 0-20 nM) for a defined period (e.g., 90 minutes) at 37°C.[4]

  • Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are then extracted.

  • Quantification: The amount of accumulated IP is quantified, often using a competitive binding assay with a radiolabeled IP tracer or through HPLC analysis.

  • Data Analysis: Dose-response curves are generated to determine the EC50 value.

IP_Accumulation_Workflow start Start culture Culture & Transfect COS-7 cells with hCCR8 start->culture seed Seed cells into multi-well plates culture->seed stimulate Stimulate with this compound (dose-response) seed->stimulate lyse Lyse cells & extract IPs stimulate->lyse quantify Quantify IP accumulation lyse->quantify analyze Analyze data (EC50) quantify->analyze end End analyze->end

Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the CCR8 receptor are cultured.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: A baseline fluorescence is established before adding varying concentrations of this compound (e.g., 0-100 nM).[4]

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time (e.g., 1 hour) using a fluorescence plate reader or microscope.[4]

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50.

Calcium_Release_Workflow start Start culture Culture CCR8-expressing CHO cells start->culture load Load cells with calcium-sensitive dye culture->load stimulate Stimulate with this compound (dose-response) load->stimulate detect Detect fluorescence changes stimulate->detect analyze Analyze data (EC50) detect->analyze end End analyze->end

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

Methodology:

  • Cell Culture: Lymphocyte L1.2 cells, which endogenously or through transfection express CCR8, are cultured.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell assay) is used, which consists of an upper and a lower chamber separated by a porous membrane.

  • Cell Seeding: The L1.2 cells are placed in the upper chamber.

  • Chemoattractant Gradient: Varying concentrations of this compound (e.g., 0.1 nM - 100 µM) are added to the lower chamber to create a chemoattractant gradient.[4]

  • Incubation: The chamber is incubated for a specific duration (e.g., 40 minutes) to allow for cell migration.[4]

  • Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.

Chemotaxis_Workflow start Start culture Culture L1.2 cells start->culture setup Set up chemotaxis chamber culture->setup seed Seed cells in upper chamber setup->seed gradient Add this compound to lower chamber (create gradient) seed->gradient incubate Incubate to allow migration gradient->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze chemotactic response quantify->analyze end End analyze->end

Development Status and Future Directions

The publicly available data on this compound primarily focuses on its in vitro characterization as a potent and selective CCR8 agonist. There is a lack of published information regarding its preclinical development, including pharmacokinetics, pharmacodynamics in animal models, and toxicology studies. Furthermore, no clinical trials involving this compound have been publicly registered.

The development of CCR8-targeted therapies is an active area of research, with several monoclonal antibodies against CCR8 entering clinical trials for the treatment of various cancers.[2] The rationale behind targeting CCR8, particularly with antagonists or depleting antibodies, is to eliminate immunosuppressive Tregs from the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5]

The role of a CCR8 agonist like this compound in a therapeutic context is less immediately obvious in oncology but could be relevant in other indications. For instance, selective activation of CCR8 on certain immune cell populations might be beneficial in specific inflammatory or autoimmune conditions where enhancing a particular immune response is desired.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of the CCR8 receptor. Its high potency and selectivity make it an excellent pharmacological probe for studying CCR8-mediated signaling and cellular responses. While its path to clinical development is not clear from the available information, the detailed characterization of its in vitro activity provides a strong foundation for further investigation into the therapeutic potential of modulating the CCR8 pathway. Future studies detailing its synthesis, in vivo efficacy, and safety profile will be crucial to determine its potential as a therapeutic agent.

References

The Role of LMD-009 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor with emerging significance in immunomodulation. Expressed predominantly on regulatory T cells (Tregs), Th2 cells, and natural killer (NK) cells, CCR8 and its endogenous ligand, CCL1, play a critical role in immune cell trafficking and function. This compound mimics the action of CCL1, eliciting a cascade of downstream signaling events that modulate immune responses. This technical guide provides an in-depth overview of the role of this compound in immunology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and discussing its potential therapeutic applications in cancer and autoimmune diseases.

Introduction to this compound and CCR8

This compound, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a small molecule that acts as a selective agonist for CCR8.[1][2] Unlike the endogenous peptide ligand CCL1, this compound is a nonpeptide molecule, which can offer advantages in terms of stability and pharmacokinetics for drug development.

CCR8 is a key chemokine receptor involved in the migration of specific leukocyte populations.[3] Notably, it is highly expressed on tumor-infiltrating Tregs, which are potent suppressors of anti-tumor immunity.[3][4] This has positioned CCR8 as a promising therapeutic target in oncology. Conversely, the role of CCR8 in promoting Th2-mediated responses suggests its involvement in allergic and autoimmune conditions.[5] this compound, as a selective CCR8 agonist, serves as a critical tool for elucidating the physiological and pathological roles of this receptor and for exploring its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating CCR8, which is coupled to intracellular G proteins. This activation initiates a series of downstream signaling events that are characteristic of chemokine receptor activation.

Signaling Pathway

The binding of this compound to CCR8 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq and Gi subtypes.[6] The subsequent signaling cascade involves the following key steps:

  • G Protein Activation: Upon this compound binding, the Gα subunit of the G protein exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC, which in turn phosphorylates various downstream target proteins, leading to cellular responses.

  • Inhibition of Adenylyl Cyclase (via Gi): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Chemotaxis: The signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to directed cell migration towards the this compound gradient.[7]

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds to G_protein Gq/Gi CCR8->G_protein Activates PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Chemotaxis Chemotaxis Ca2_cyto->Chemotaxis PKC->Chemotaxis

Caption: this compound signaling pathway through CCR8.

Quantitative Data Summary

The biological activity of this compound has been characterized in several in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

AssayCell LineParameterValue (nM)Reference(s)
Inositol Phosphate AccumulationCOS-7 (human CCR8)EC5011[8][9]
Calcium MobilizationCHO (human CCR8)EC5087[9]
ChemotaxisL1.2 (murine CCR8)EC50~10-100[9]
125I-CCL1 Competition BindingL1.2 (murine CCR8)Ki66[2]

Table 2: Selectivity of this compound

Receptor FamilyActivityNotesReference(s)
Other Chemokine ReceptorsNo agonist or antagonist activityTested against a panel of 19 other human chemokine receptors.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for the key experiments used to characterize the activity of this compound.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Materials:

  • COS-7 cells transiently transfected with human CCR8

  • myo-[3H]inositol

  • Inositol-free RPMI or DMEM

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • This compound and CCL1 (as a positive control)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Protocol:

  • Cell Culture and Labeling:

    • Plate COS-7 cells transiently expressing human CCR8 in 6-well plates.

    • Label the cells by incubating overnight with myo-[3H]inositol (2-5 µCi/mL) in inositol-free medium.[10]

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Add varying concentrations of this compound or CCL1 and incubate for 60-90 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells with a cold solution of 0.5 M HClO4.

    • Neutralize the lysate with 1.5 M KOH/60 mM HEPES.

  • Chromatographic Separation:

    • Apply the neutralized lysate to a Dowex AG1-X8 anion-exchange column.

    • Wash the column to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Plot the data as counts per minute (CPM) versus agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

IP_Accumulation_Workflow start Start cell_culture Culture & Transfect COS-7 cells with hCCR8 start->cell_culture labeling Label cells with [3H]inositol cell_culture->labeling stimulation Stimulate with this compound in the presence of LiCl labeling->stimulation extraction Extract Inositol Phosphates stimulation->extraction separation Separate on Dowex column extraction->separation quantification Quantify radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (EC50 determination) quantification->analysis end End analysis->end

Caption: Workflow for Inositol Phosphate Accumulation Assay.
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing human CCR8

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and CCL1

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Plate CHO or HEK293 cells expressing human CCR8 into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 (to aid dye solubilization) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11]

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • Use the automated injector to add varying concentrations of this compound or CCL1 to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the change in fluorescence versus agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow start Start cell_plating Plate CCR8-expressing cells start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading measurement Measure fluorescence before and after adding This compound dye_loading->measurement analysis Data Analysis (EC50 determination) measurement->analysis end End analysis->end Chemotaxis_Workflow start Start prepare_chambers Add this compound to lower chamber of Transwell plate start->prepare_chambers add_cells Add CCR8-expressing cells to upper chamber prepare_chambers->add_cells incubate Incubate to allow migration add_cells->incubate quantify_migration Count cells in lower chamber incubate->quantify_migration analysis Data Analysis (EC50 determination) quantify_migration->analysis end End analysis->end

References

LMD-009 Target Receptor Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target receptor identification and characterization of LMD-009, a potent, nonpeptide small molecule agonist. It has been conclusively identified that this compound selectively targets the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses.[1][2] This document summarizes the key quantitative pharmacological data, details the experimental methodologies employed for its characterization, and illustrates the associated signaling pathways and experimental workflows. Recent structural biology findings have further elucidated the precise molecular interactions governing the binding of this compound to CCR8, paving the way for structure-based drug design.[3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a series of in vitro functional and binding assays. The data consistently demonstrates its high potency and efficacy as a CCR8 agonist, comparable to the endogenous ligand, CCL1.[1][4]

ParameterAssayCell LineValue (nM)Reference
EC50 Inositol (B14025) Phosphate (B84403) AccumulationCOS-7 (transiently transfected with human CCR8)11[2][5]
Calcium ReleaseChinese Hamster Ovary (CHO) / L1.2 (stably transfected)87[2][5]
ChemotaxisL1.2 cellsNot explicitly quantified but noted for high potency[1][2]
Binding Affinity (Ki) Competition Binding (vs. 125I-CCL1)L1.2 cells66[1][5]

Experimental Protocols

The identification and characterization of CCR8 as the target for this compound involved several key experimental methodologies.

Receptor Screening and Selectivity
  • Objective: To determine the selectivity of this compound against a panel of human chemokine receptors.

  • Methodology: this compound was tested for agonist and antagonist activity across 20 identified human chemokine receptors.[1] Functional assays, such as inositol phosphate accumulation, were performed in cell lines (e.g., COS-7) transiently transfected with the respective chemokine receptor cDNAs.[1][2]

  • Results: this compound selectively stimulated CCR8 with no significant agonist or antagonist activity observed at other tested chemokine receptors.[1][2]

Inositol Phosphate (IP) Accumulation Assay
  • Objective: To quantify the Gq-coupled signaling activity of this compound upon binding to CCR8.

  • Cell Line: COS-7 cells transiently co-transfected with human CCR8 and a chimeric G-protein (Gqi4myr) to direct the Gi-coupled CCR8 signal through a Gq pathway, enabling measurement of IP accumulation.[5]

  • Protocol:

    • Transfected cells are seeded in 24-well plates.

    • Cells are labeled overnight with myo-[³H]inositol.

    • The following day, cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

    • Cells are stimulated with varying concentrations of this compound or CCL1 for 90 minutes.[2]

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are isolated using anion-exchange chromatography.

    • Radioactivity is quantified by liquid scintillation counting.

    • Dose-response curves are generated to determine EC50 values.

Calcium Mobilization Assay
  • Objective: To measure the ability of this compound to induce intracellular calcium release, a hallmark of GPCR activation.

  • Cell Line: Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8.[2][5]

  • Protocol:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • After loading, cells are washed and resuspended in a suitable buffer.

    • Baseline fluorescence is measured using a fluorometer or a fluorescence plate reader.

    • This compound or CCL1 is added at various concentrations, and the change in fluorescence intensity is recorded over time.[2]

    • The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Competition Binding Assay
  • Objective: To determine the binding affinity of this compound for CCR8.

  • Cell Line: L1.2 cells stably expressing human CCR8.[5]

  • Protocol:

    • Cell membranes are prepared from the CCR8-expressing L1.2 cells.

    • Membranes are incubated with a fixed concentration of radiolabeled CCL1 (¹²⁵I-CCL1) and increasing concentrations of unlabeled this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-CCL1 (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Site-Directed Mutagenesis and Structural Analysis
  • Objective: To identify key amino acid residues in CCR8 responsible for this compound binding and activation.

  • Methodology:

    • Specific amino acid residues in the CCR8 sequence, predicted to be in the binding pocket, were mutated to alanine (B10760859) using site-directed mutagenesis.[1]

    • The mutant receptors were expressed in COS-7 cells, and functional assays (e.g., inositol phosphate accumulation) were performed to assess the impact of the mutations on this compound's potency and efficacy.[1]

    • Recent studies have employed cryo-electron microscopy (cryo-EM) to solve the structure of the this compound-CCR8-Gi complex, providing a high-resolution view of the binding pocket.[6]

  • Key Residues Identified:

    • E286 (GluVII:06): A highly conserved glutamic acid that acts as an anchor point for the positively charged amine of this compound. Mutation to alanine results in a nearly 1000-fold decrease in potency.[1]

    • Y113 (TyrIII:08), Y172 (Tyr4.64): These tyrosine residues form hydrogen bonds with this compound.[6][3]

    • Y42 (Tyr1.39), V109 (Val3.28), F254 (PheVI:16): These residues form a hydrophobic pocket that stabilizes the binding of this compound.[1][6] Mutation of F254 to alanine resulted in a 19-fold gain-of-function for this compound.[1]

Visualizations

This compound Signaling Pathway through CCR8

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCR8 CCR8 This compound->CCR8 Binds G_protein Gi/Gq Protein CCR8->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: this compound activates CCR8, leading to G-protein mediated signaling cascades.

Experimental Workflow for Target Identification

Experimental Workflow cluster_assays Functional Assays start Start: this compound Compound receptor_screen Receptor Selectivity Screen (Panel of 20 Chemokine Receptors) start->receptor_screen identify_ccr8 Identify CCR8 as Selective Target receptor_screen->identify_ccr8 functional_assays Functional Characterization Assays identify_ccr8->functional_assays binding_assay Binding Affinity Assay (Competition vs. ¹²⁵I-CCL1) identify_ccr8->binding_assay mutagenesis Site-Directed Mutagenesis identify_ccr8->mutagenesis conclusion Conclusion: this compound is a potent and selective CCR8 agonist functional_assays->conclusion ip_assay Inositol Phosphate Accumulation ca_assay Calcium Mobilization chemotaxis_assay Chemotaxis binding_assay->conclusion structural_analysis Cryo-EM Structural Analysis mutagenesis->structural_analysis structural_analysis->conclusion

References

An In-depth Technical Guide to the Pharmacophore of LMD-009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacophore of LMD-009, a potent and selective nonpeptide agonist of the human CC chemokine receptor 8 (CCR8). Understanding the key molecular features and interactions of this compound with its target is crucial for the rational design of novel therapeutics targeting CCR8, a receptor implicated in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy.[1]

Core Pharmacophore of this compound

This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a synthetic small molecule that mimics the action of the endogenous CCR8 ligand, CCL1.[2] Its pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is characterized by several key features that dictate its high-affinity binding and agonist function at the CCR8.

The core pharmacophoric elements of this compound include:

  • A Centrally Located, Positively Charged Amine: This feature is common among nonpeptide antagonists of CC-chemokine receptors and is crucial for the interaction with a highly conserved glutamic acid residue (Glu286) in the transmembrane helix VII of CCR8.[2] This ionic bond serves as a critical anchor point for the ligand within the receptor's binding pocket.

  • Aromatic Moieties for Hydrophobic Interactions: this compound possesses multiple aromatic rings, including a methoxyphenoxy group and a phenethyl group. These structures engage in hydrophobic interactions with a number of aromatic and aliphatic amino acid residues within the CCR8 binding pocket, contributing significantly to the binding affinity.

  • Hydrogen Bond Acceptors and Donors: The molecule contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors and donors. These are essential for forming specific hydrogen bond interactions with residues such as Y172 in the CCR8 binding pocket, which are critical for agonist activity.

Recent cryo-electron microscopy (cryo-EM) structures of this compound in complex with the G-protein coupled CCR8 have provided a detailed atomic-level view of these interactions, confirming the importance of the aforementioned pharmacophoric features. The binding pocket for this compound is located on the extracellular side of the transmembrane domain, formed by transmembrane helices 1, 2, 3, 4, 6, and 7.

Quantitative Biological Activity

This compound has been demonstrated to be a potent and selective agonist of CCR8 across a range of functional assays. The following table summarizes the key quantitative data reported for this compound.

Assay TypeCell LineParameterValue (nM)Reference
Inositol (B14025) Phosphate (B84403) AccumulationCOS-7 (transiently transfected)EC5011[3][4]
Calcium ReleaseChinese Hamster Ovary (CHO) (stably transfected)EC5087[3][4]
ChemotaxisL1.2 (stably transfected)EC5011 - 87[3]
Radioligand Binding (¹²⁵I-CCL1)L1.2 (stably transfected)Ki66[3]

Structure-Activity Relationship (SAR) and Key Molecular Interactions

Mutagenesis studies have been instrumental in mapping the key amino acid residues within CCR8 that are critical for the binding and activity of this compound. These studies have revealed the structural basis for its potency and selectivity.

Key Interacting Residues in CCR8:

  • Glu286 (Transmembrane Helix VII): Alanine (B10760859) substitution of this highly conserved glutamic acid leads to a nearly 1000-fold decrease in the potency of this compound, highlighting the critical role of the ionic interaction with the ligand's positively charged amine.[2]

  • Tyr172 (Transmembrane Helix IV): This residue forms a hydrogen bond with this compound. Mutation to alanine significantly reduces the potency of this compound, indicating its importance for agonist-induced receptor activation.

  • Phe254 (Transmembrane Helix VI): Interestingly, an alanine substitution at this position results in a 19-fold gain-of-function for this compound, suggesting a role for this residue in constraining the receptor in an inactive state.[2]

  • Hydrophobic Pocket Residues: A number of hydrophobic residues, including Y42, V109, and Y113, form a pocket that accommodates the aromatic portions of this compound, contributing to its binding affinity.

The selectivity of this compound for CCR8 over other chemokine receptors is attributed to the non-conserved nature of key interacting residues like Y114 and Y172 among different CC chemokine receptors.[4]

Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, this compound activates downstream signaling pathways upon binding to CCR8. The primary signaling cascade initiated by this compound involves the activation of the Gi family of G proteins.

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds to Gi Gi Protein (αβγ) CCR8->Gi Activates G_alpha_GTP Gαi-GTP Gi->G_alpha_GTP G_beta_gamma Gβγ Gi->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis

Caption: this compound-induced CCR8 signaling pathway.

Upon binding of this compound, CCR8 facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi protein. This leads to the dissociation of the Gαi-GTP and Gβγ subunits. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This rise in intracellular calcium, along with other signaling events, ultimately leads to cellular responses such as chemotaxis.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature provides an overview of the methods used to characterize this compound, this section outlines the general procedures for the key assays. For precise, step-by-step instructions, it is recommended to consult the original research articles.

5.1. Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of Gq/11 or Gi (via the βγ subunit) signaling, to quantify receptor activation.

IP_Accumulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Lysis cluster_analysis Analysis cell_culture 1. Culture COS-7 cells transfection 2. Transiently transfect with human CCR8 expression vector cell_culture->transfection labeling 3. Label cells with [³H]myo-inositol transfection->labeling incubation 4. Incubate with this compound (0-20 nM for 90 min) labeling->incubation lysis 5. Lyse cells incubation->lysis separation 6. Separate inositol phosphates by anion-exchange chromatography lysis->separation quantification 7. Quantify radioactivity by scintillation counting separation->quantification

Caption: Workflow for the inositol phosphate accumulation assay.

5.2. Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Calcium_Release_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Measurement cluster_analysis Data Analysis cell_culture 1. Culture CHO cells stably expressing human CCR8 loading 2. Load cells with a calcium-sensitive fluorescent dye cell_culture->loading stimulation 3. Stimulate with this compound (0-100 nM for 1 h) loading->stimulation measurement 4. Measure fluorescence intensity over time stimulation->measurement analysis 5. Calculate the peak fluorescence response to determine EC50 measurement->analysis

Caption: Workflow for the calcium release assay.

5.3. Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification prepare_cells 1. Prepare a suspension of L1.2 cells stably expressing human CCR8 add_cells 3. Add cell suspension to the upper chamber, separated by a porous membrane prepare_cells->add_cells prepare_plate 2. Add this compound (0.1 nM - 100 µM) to the lower chamber of a chemotaxis plate prepare_plate->add_cells incubation 4. Incubate for 40 min to allow cell migration add_cells->incubation quantify_migration 5. Quantify the number of cells that have migrated to the lower chamber incubation->quantify_migration

Caption: Workflow for the chemotaxis assay.

5.4. Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Separation cluster_detection Detection and Analysis prepare_membranes 1. Prepare cell membranes from L1.2 cells stably expressing human CCR8 incubation 3. Incubate membranes with reaction mixture prepare_membranes->incubation prepare_reagents 2. Prepare reaction mixture containing ¹²⁵I-CCL1 (radioligand) and varying concentrations of this compound prepare_reagents->incubation separation 4. Separate bound from free radioligand by filtration incubation->separation detection 5. Measure radioactivity of the filter using a gamma counter separation->detection analysis 6. Calculate the Ki value from the competition curve detection->analysis

Caption: Workflow for the radioligand binding assay.

Conclusion

The pharmacophore of this compound is well-defined, with a central positively charged amine, aromatic moieties for hydrophobic interactions, and specific hydrogen bonding capabilities being the key determinants of its high-affinity binding and potent agonist activity at CCR8. The detailed understanding of its interaction with the receptor, supported by quantitative biological data and structural studies, provides a solid foundation for the structure-based design of new and improved CCR8 modulators for therapeutic applications. The experimental workflows provided in this guide serve as a reference for researchers aiming to further investigate the pharmacology of this compound and related compounds.

References

LMD-009: A Technical Guide to its Impact on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of LMD-009 on intracellular calcium concentration. This compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immune responses. Activation of CCR8 by this compound initiates a signaling cascade that results in a quantifiable increase in intracellular calcium levels. This document summarizes the key quantitative data, details the experimental methodologies for assessing calcium mobilization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a small molecule agonist of CCR8, a receptor predominantly expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of monocytes. The endogenous ligand for CCR8 is the chemokine CCL1. The interaction of agonists with CCR8 triggers conformational changes in the receptor, leading to the activation of heterotrimeric G proteins.

Intracellular calcium ([Ca2+]) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. In the context of CCR8 signaling, the elevation of intracellular calcium is a critical downstream event. This calcium signal is primarily initiated by the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), and can be followed by an influx of extracellular calcium.

Quantitative Effects of this compound on Intracellular Calcium

This compound has been demonstrated to be a full agonist at the CCR8 receptor, eliciting a robust increase in intracellular calcium. Its potency and efficacy are comparable to the natural ligand, CCL1. The key quantitative parameters are summarized in the table below.

Parameter This compound CCL1 (Endogenous Ligand) Cell Line Assay Type Reference
EC50 (Potency) 87 ± 17 nMNot explicitly stated in the abstractL1.2 cells (stably transfected with CCR8)Calcium Release[1]
EC50 (Potency) 11 nM8.7 nMCOS-7 cells (transiently transfected with CCR8 and Gqi4myr)Inositol (B14025) Phosphate Accumulation[1]
Efficacy Full agonist, same efficacy as CCL1Full agonistL1.2 cellsCalcium Release[1]
Hill Coefficient 1.39 ± 0.15Not StatedL1.2 cellsCalcium Release[1]

Table 1: Quantitative Analysis of this compound Activity

Signaling Pathway of this compound-Mediated Calcium Release

The elevation of intracellular calcium by this compound is mediated through the canonical Gq protein signaling pathway. The binding of this compound to CCR8 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.

LMD009_Signaling_Pathway This compound This compound CCR8 CCR8 This compound->CCR8 Binds Gq Gq CCR8->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Ca_cytosol [Ca2+] i Ca_store->Ca_cytosol Release

This compound Signaling Pathway

Experimental Protocols

Inositol Phosphate (IP1) Accumulation Assay

This assay indirectly measures the activation of the Gq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • HEK293 or CHO cells transiently or stably expressing human CCR8.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Transfection reagent (for transient expression).

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl).

  • This compound and CCL1.

  • White, opaque 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed CCR8-expressing cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and CCL1 in the stimulation buffer provided in the kit. The buffer contains LiCl to inhibit the degradation of IP1.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for the optimized time (e.g., 60-90 minutes) at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1-cryptate solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader using excitation at 320 nm and measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the dose-response curves to determine EC50 values.

IP1_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed CCR8-expressing cells in 384-well plate prepare_compounds Prepare serial dilutions of this compound/CCL1 in stimulation buffer with LiCl stimulate_cells Stimulate cells with compounds prepare_compounds->stimulate_cells lyse_detect Add IP1-d2 and anti-IP1-cryptate stimulate_cells->lyse_detect incubate Incubate for 1 hour at RT lyse_detect->incubate read_plate Read HTRF signal incubate->read_plate analyze_data Calculate HTRF ratio and determine EC50 read_plate->analyze_data

IP1 Accumulation Assay Workflow
Intracellular Calcium Mobilization Assay using Fluo-4

This assay directly measures the increase in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • L1.2 or other suitable cells stably expressing human CCR8.

  • Cell culture medium.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye leakage).

  • This compound and CCL1.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed CCR8-expressing cells into a 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and optionally probenecid.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Compound Injection and Measurement:

    • Program the instrument to inject a solution of this compound or CCL1 into the wells.

    • Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline (F/F0).

    • Plot dose-response curves to determine EC50 values.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed CCR8-expressing cells in 96-well plate load_dye Load cells with Fluo-4 AM seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells baseline Measure baseline fluorescence wash_cells->baseline inject_compound Inject this compound/CCL1 baseline->inject_compound measure_response Measure fluorescence change over time inject_compound->measure_response calculate_deltaF Calculate ΔF and normalize (F/F0) measure_response->calculate_deltaF determine_ec50 Plot dose-response and determine EC50 calculate_deltaF->determine_ec50

Intracellular Calcium Assay Workflow

Conclusion

This compound is a potent and effective agonist of the CCR8 receptor, inducing a significant increase in intracellular calcium levels. This activity is mediated through the Gq-PLC-IP3 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and studying its impact on cellular signaling. The provided methodologies can be adapted for high-throughput screening and detailed pharmacological characterization of this compound and other CCR8 modulators.

References

Methodological & Application

Application Note: LMD-009 CCR8 Agonist for Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) involved in immune cell trafficking.[1][2] This application note provides a detailed protocol for utilizing this compound to induce and measure chemotaxis, the directed migration of cells in response to a chemical gradient. The provided methodologies are essential for researchers studying CCR8 signaling, immune cell migration, and for professionals in drug development targeting inflammatory and autoimmune diseases where CCR8 is a potential therapeutic target.

Data Presentation

This compound has been demonstrated to be a full agonist for CCR8, with efficacy comparable to the endogenous agonist CCL1.[3] Its activity has been characterized in various in vitro assays, and the quantitative data is summarized below for easy reference and comparison.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
Inositol Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011 nM[1][3]
Calcium ReleaseChinese Hamster Ovary (CHO) cellsEC5087 nM[1][3]
Competition Binding (vs 125I-CCL1)Lymphocyte L1.2 cellsKi66 nM[1]
Chemotaxis (Cell Migration)Lymphocyte L1.2 cellsConcentration Range0.1 nM - 100 µM[1][4]

Signaling Pathway

This compound activates CCR8, which is a GPCR. Upon binding of this compound, CCR8 couples to intracellular heterotrimeric G-proteins, initiating a signaling cascade that leads to cellular responses such as chemotaxis.[5] The binding of this compound to CCR8 involves key amino acid residues, including E286 and Y172, within the transmembrane domains of the receptor.[6] This interaction triggers downstream pathways that ultimately regulate the actin cytoskeleton, leading to directed cell movement.[5]

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds to G_Protein Heterotrimeric G-protein CCR8->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Initiates Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin_Cytoskeleton Regulates Chemotaxis Cell Migration (Chemotaxis) Actin_Cytoskeleton->Chemotaxis

Caption: this compound signaling pathway leading to chemotaxis.

Experimental Protocol: Chemotaxis Assay using this compound

This protocol describes a common method for assessing the chemotactic effect of this compound on a suitable cell line (e.g., Lymphocyte L1.2 cells or other cells expressing CCR8) using a Boyden chamber or a similar transwell migration assay system.

Materials:

  • This compound (prepare stock solution in DMSO)[1]

  • CCR8-expressing cells (e.g., Lymphocyte L1.2 cells)[1]

  • Cell culture medium (e.g., RPMI 1640) with 10% FBS[7]

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA)

  • Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)[7]

  • Fluorescent dye for cell labeling (e.g., Calcein AM)[8]

  • Fluorescence plate reader

  • Standard laboratory equipment (pipettes, tubes, incubator, centrifuge, etc.)

Experimental Workflow Diagram:

Chemotaxis_Workflow start Start cell_prep 1. Cell Preparation (Harvest and Resuspend) start->cell_prep cell_seeding 3. Cell Seeding (Add cells to upper chamber) cell_prep->cell_seeding chamber_prep 2. Chamber Preparation (Add this compound to lower chamber) chamber_prep->cell_seeding incubation 4. Incubation (Allow for migration) cell_seeding->incubation cell_removal 5. Non-migrated Cell Removal incubation->cell_removal quantification 6. Quantification of Migrated Cells (Staining and Fluorescence Reading) cell_removal->quantification analysis 7. Data Analysis quantification->analysis end End analysis->end

Caption: Workflow for the this compound chemotaxis assay.

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to approximately 80% confluency.

    • The day before the assay, starve the cells by culturing them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 18-24 hours.[8]

    • On the day of the assay, harvest the cells and wash them with serum-free medium.

    • Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in serum-free medium containing 0.1% BSA. A suggested concentration range based on its known activity is from 0.1 nM to 100 µM.[1][4]

    • Include a negative control (medium with 0.1% BSA and vehicle - DMSO) and a positive control (a known chemoattractant for the cell type, if available).

  • Assay Setup (Boyden Chamber):

    • Add the this compound dilutions or control solutions to the lower wells of the chemotaxis chamber.

    • Carefully place the polycarbonate membrane over the lower wells.

    • Add the cell suspension to the upper wells of the chamber.

    • Assemble the chamber according to the manufacturer's instructions.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the cell type but is typically between 40 minutes to 4 hours.[1][4][8]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • To quantify the migrated cells on the lower surface of the membrane, a fluorescent-based method is recommended.

    • Prepare a solution of a fluorescent dye (e.g., Calcein AM) in an appropriate buffer.

    • Transfer the membrane to a plate containing the dye solution and incubate to label the migrated cells.

    • Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

The results can be expressed as the number of migrated cells or as a chemotactic index, which is the fold increase in cell migration in response to this compound compared to the negative control. Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve. Key parameters to analyze include the Forward Migration Index (FMI) and the Rayleigh test for statistical significance of directed migration.[9]

Table 2: Example Data Layout for Chemotaxis Assay

This compound Concentration (nM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average RFUChemotactic Index
0 (Vehicle Control)1.0
0.1
1
10
100
1000
10000
100000

RFU = Relative Fluorescence Units Chemotactic Index = (Average RFU of sample) / (Average RFU of vehicle control)

Conclusion

This compound is a valuable tool for studying CCR8-mediated chemotaxis. This application note provides the necessary information and a detailed protocol to assist researchers in designing and executing robust chemotaxis assays. The provided data and diagrams offer a comprehensive overview of this compound's activity and mechanism of action.

References

Application Note: Inositol Phosphate Accumulation Assay Using LMD-009

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

LMD-009 is a potent and selective nonpeptide agonist for the human chemokine receptor CCR8, a G protein-coupled receptor (GPCR).[1][2] Activation of CCR8, which is coupled to the Gq alpha subunit, initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][4] IP3 is a transient second messenger that is rapidly metabolized into a series of inositol phosphates. One of the more stable downstream metabolites is inositol monophosphate (IP1).[3][5] The accumulation of IP1 serves as a reliable measure of Gq-coupled receptor activation.[3][5] This application note provides a detailed protocol for quantifying the activity of this compound at the CCR8 receptor by measuring inositol phosphate (B84403) accumulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Gq-Coupled GPCR Signaling Pathway

The activation of a Gq-coupled GPCR, such as CCR8 by an agonist like this compound, triggers a well-defined intracellular signaling pathway. The agonist binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes PIP2, a membrane phospholipid, to generate two second messengers: IP3 and DAG.[4][6] While DAG remains in the membrane to activate Protein Kinase C (PKC), the soluble IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions. IP3 has a very short half-life, making it challenging to measure directly in high-throughput screening.[4][5] It is sequentially dephosphorylated to IP2 and then to IP1. To facilitate the measurement of this pathway, lithium chloride (LiCl) is often used in the assay to inhibit inositol monophosphatase, the enzyme that degrades IP1, leading to its accumulation.[3][7] This accumulated IP1 can be quantified as a stable marker of Gq pathway activation.[3][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CCR8 CCR8 This compound->CCR8 Binds to Gq Gq CCR8->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates IP2 IP2 IP3->IP2 Metabolized to IP1 IP1 IP2->IP1 Metabolized to Inositol Monophosphatase Inositol Monophosphatase IP1->Inositol Monophosphatase Substrate for IP1 Accumulation IP1 Accumulation IP1->IP1 Accumulation Leads to LiCl LiCl LiCl->Inositol Monophosphatase Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A 1. Cell Seeding (e.g., COS-7 with CCR8) Seed in 96-well plate D 4. Cell Stimulation - Remove medium - Add stimulation buffer with LiCl - Add this compound dilutions - Incubate (e.g., 90 min at 37°C) A->D B 2. Compound Dilution Prepare serial dilutions of this compound B->D C 3. Reagent Preparation Prepare HTRF reagents as per kit instructions E 5. Cell Lysis & Detection - Add IP1-d2 conjugate - Add anti-IP1 antibody-Cryptate - Incubate (1 hour at RT) C->E D->E F 6. HTRF Reading Read plate on HTRF-compatible reader E->F G 7. Data Analysis - Calculate HTRF ratio - Plot dose-response curve - Determine EC50 value F->G

References

Application Notes and Protocols for Calcium Flux Assay with LMD-009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) involved in immune responses.[1][2] Activation of CCR8 by agonists like this compound initiates a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]), a critical second messenger in numerous cellular processes.[1][3] This document provides a detailed protocol for utilizing this compound to perform a calcium flux assay, a fundamental method for studying receptor activation and downstream signaling.

Mechanism of Action

This compound selectively binds to and activates CCR8.[2][4] This activation leads to the dissociation of the G protein complex, specifically the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be monitored using fluorescent calcium indicators.

LMD009_Signaling_Pathway This compound This compound CCR8 CCR8 This compound->CCR8 Binds & Activates PLC PLC CCR8->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ IP3R->Ca_ER Opens Channel Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol Release Downstream\nCellular\nResponse Downstream Cellular Response Ca_Cytosol->Downstream\nCellular\nResponse Calcium_Flux_Workflow A 1. Cell Preparation (Plate cells in 96-well plate) B 2. Dye Loading (Add Fluo-4 AM loading buffer) A->B C 3. Incubation (37°C for 45-60 min in dark) B->C D 4. Cell Washing (Remove excess dye) C->D E 5. Baseline Reading (Measure fluorescence for 30-60s) D->E F 6. Compound Addition (this compound, Controls) E->F G 7. Kinetic Reading (Measure fluorescence over time) F->G H 8. Data Analysis (Calculate F/F0 and EC50) G->H

References

Application Notes and Protocols for LMD-009 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective non-peptide agonist of the human chemokine receptor CCR8.[1][2][3] In the context of cancer research, CCR8 has emerged as a significant therapeutic target, primarily due to its high expression on tumor-infiltrating regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. While the development of CCR8 antagonists is a primary focus for cancer immunotherapy, a potent agonist like this compound serves as an invaluable research tool. These application notes provide detailed protocols and guidance on utilizing this compound to investigate CCR8 signaling and function in cancer models.

This compound activates CCR8 with high potency and efficacy, comparable to the endogenous ligand CCL1.[1] It has been shown to mediate downstream signaling events such as inositol (B14025) phosphate (B84403) accumulation, calcium release, and chemotaxis.[2][3] Understanding the molecular interactions and signaling pathways activated by this compound can aid in the discovery and characterization of novel CCR8-targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and binding affinity of this compound for the human CCR8 receptor.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValue (nM)
Inositol Phosphate AccumulationCOS-7EC5011[1][2][3]
Calcium ReleaseChinese Hamster Ovary (CHO)EC5087[1][2][3]
Calcium ReleaseL1.2EC5087[1]

Table 2: Binding Affinity of this compound

Assay TypeCell LineParameterValue (nM)
Competition Binding (vs 125I-CCL1)L1.2Ki66[3]

Signaling Pathway

This compound, as a CCR8 agonist, initiates a cascade of intracellular signaling events upon binding to the receptor on the surface of cells, such as regulatory T cells. This activation leads to downstream pathways that influence cell migration and function.

LMD009_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds G_protein G Protein (Gi) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis

Caption: this compound-mediated CCR8 signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation. While CCR8 primarily couples to Gi, co-transfection with a promiscuous G protein like Gαqi4myr can redirect the signal through the Gq pathway, enabling measurement of IP accumulation.[1]

Objective: To determine the potency (EC50) of this compound in stimulating IP accumulation in cells expressing human CCR8.

Materials:

  • COS-7 cells

  • Expression vectors for human CCR8 and Gαqi4myr

  • Transfection reagent

  • myo-[³H]inositol

  • This compound

  • Assay buffer (e.g., HBSS with 10 mM LiCl)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Protocol:

  • Co-transfect COS-7 cells with human CCR8 and Gαqi4myr expression vectors.

  • 24 hours post-transfection, label the cells with myo-[³H]inositol (1 µCi/well) in inositol-free medium for 16-24 hours.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.

  • Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) and incubate for 90 minutes at 37°C.[3]

  • Aspirate the medium and lyse the cells with 0.1 M formic acid.

  • Transfer the lysates to columns containing Dowex AG1-X8 resin.

  • Wash the columns with water to remove free inositol.

  • Elute the [³H]inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

  • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Plot the data as a dose-response curve and calculate the EC50 value.

IP_Accumulation_Workflow A Co-transfect COS-7 cells (CCR8 + Gαqi4myr) B Label with [³H]inositol A->B C Wash and pre-incubate with LiCl B->C D Stimulate with this compound (dose-response) C->D E Lyse cells D->E F Isolate IPs using Dowex chromatography E->F G Quantify radioactivity F->G H Plot dose-response curve and calculate EC50 G->H

Caption: Workflow for the inositol phosphate accumulation assay.

Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing human CCR8.

Materials:

  • Chinese Hamster Ovary (CHO) or other suitable cells stably expressing human CCR8

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Protocol:

  • Plate CCR8-expressing CHO cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[3]

  • Wash the cells to remove excess dye.

  • Place the plate in a FLIPR instrument.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound and monitor the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the maximum calcium release.

  • Plot the peak fluorescence as a function of this compound concentration to generate a dose-response curve and calculate the EC50.

Calcium_Release_Workflow A Plate CCR8-expressing CHO cells B Load cells with calcium-sensitive dye A->B C Wash cells B->C D Measure baseline fluorescence (FLIPR) C->D E Add this compound (dose-response) D->E F Monitor fluorescence change E->F G Plot peak fluorescence vs. concentration F->G H Calculate EC50 G->H

Caption: Workflow for the calcium release assay.

Chemotaxis Assay

This assay measures the migration of cells towards a chemoattractant.

Objective: To evaluate the ability of this compound to induce chemotaxis of CCR8-expressing cells.

Materials:

  • Lymphocyte cell line L1.2 or primary Tregs

  • Chemotaxis chamber (e.g., Transwell plate with 5 µm pores)

  • This compound

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Cell counting solution or flow cytometer

Protocol:

  • Resuspend CCR8-expressing cells in chemotaxis buffer.

  • Add varying concentrations of this compound to the lower wells of the chemotaxis chamber.

  • Place the Transwell inserts into the wells.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Remove the inserts and collect the cells that have migrated to the lower chamber.

  • Count the migrated cells using a cell counter or flow cytometer.

  • Plot the number of migrated cells against the concentration of this compound.

Chemotaxis_Workflow A Prepare cell suspension (e.g., L1.2 cells) B Add this compound to lower wells of Transwell plate A->B C Add cells to upper chamber B->C D Incubate for 2-4 hours C->D E Collect migrated cells from lower chamber D->E F Count migrated cells E->F G Plot cell migration vs. This compound concentration F->G

Caption: Workflow for the chemotaxis assay.

Applications in Cancer Research

  • Studying CCR8 Biology: this compound can be used to probe the fundamental biology of CCR8 in cancer models. For instance, researchers can investigate the long-term effects of sustained CCR8 activation on Treg stability, suppressive function, and survival within the tumor microenvironment.

  • High-Throughput Screening (HTS): As a potent reference agonist, this compound is an essential tool for developing and validating HTS assays to screen for CCR8 antagonists. By competing with or inhibiting the signal generated by this compound, potential antagonist compounds can be identified.

  • Validation of Cellular Models: this compound can be used to confirm the functional expression of CCR8 in various cell lines or primary cells intended for use in cancer research studies.

  • Understanding Ligand-Receptor Interactions: The molecular interactions of this compound with CCR8 have been studied, revealing key amino acid residues involved in binding and activation.[2] This information is crucial for the structure-based design of novel CCR8 modulators.

Conclusion

This compound is a critical research tool for scientists and drug developers working on CCR8-targeted therapies in oncology. Its high potency and selectivity as a CCR8 agonist allow for the detailed investigation of receptor signaling and function. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in advancing our understanding of the role of CCR8 in cancer and accelerating the development of new immunotherapies.

References

LMD-009 Application in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

LMD-009 is a potent and selective non-peptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor that has garnered attention as a therapeutic target in various autoimmune disorders.[1] CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of innate lymphoid cells.[2] Its natural ligand is CCL1. The activation of the CCL1/CCR8 signaling axis has been implicated in the modulation of immune responses, making this compound a valuable tool for investigating the role of CCR8 in the pathophysiology of autoimmune diseases.

These application notes provide an overview of the potential applications of this compound in preclinical autoimmune disease models, based on its known in vitro activity and the established role of CCR8 signaling in relevant inflammatory conditions. Detailed protocols for in vitro characterization and a representative in vivo model of intestinal inflammation are also provided.

In Vitro Activity of this compound

This compound has been demonstrated to be a full agonist of CCR8, exhibiting high potency and efficacy in various in vitro functional assays. Its activity is comparable to the endogenous ligand, CCL1.

Table 1: In Vitro Efficacy and Potency of this compound [1][3]

Assay TypeCell LineParameterThis compound ValueCCL1 Value
Inositol Phosphate AccumulationCOS-7 (human CCR8 transfected)EC₅₀11 nMNot specified
Calcium ReleaseChinese Hamster Ovary (CHO)EC₅₀87 ± 17 nMSame efficacy
ChemotaxisLymphocyte L1.2EC₅₀Not specifiedSame efficacy
Competition BindingL1.2 (stably transfected)Kᵢ66 nMNot specified

Potential Application in an Inflammatory Bowel Disease (IBD) Model

While direct in vivo studies using this compound in autoimmune disease models are not yet published, research on the CCL1/CCR8 axis in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice suggests a potential therapeutic application for CCR8 agonists.[4][5][6] In this model, which mimics features of human ulcerative colitis, the absence of CCR8 leads to more severe disease, indicating a protective role for CCR8 signaling.[4][5][6]

Table 2: Key Findings of CCR8 Signaling in DSS-Induced Colitis Model [4][5][6]

Experimental GroupKey Observations
CCR8 knockout (Ccr8⁻/⁻) miceIncreased weight loss, more severe histological and endoscopic signs of mucosal damage compared to wildtype.
CCL1 treatment in Rag1⁻/⁻ miceAmeliorated intestinal inflammation, suggesting a role for CCR8 in innate immune responses.

These findings suggest that a potent CCR8 agonist like this compound could be used to explore the therapeutic potential of activating this pathway to ameliorate intestinal inflammation.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to assess the ability of this compound to induce intracellular calcium mobilization in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., CHO cells stably transfected with human CCR8)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Positive control (e.g., CCL1)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to 80-90% confluency.

    • Harvest cells and seed them into a 96-well black-walled, clear-bottom plate at a suitable density.

    • Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and wash once with assay buffer.

    • Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and CCL1 in assay buffer to achieve the desired final concentrations.

  • Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add the this compound or CCL1 dilutions to the wells and immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response elicited by a saturating concentration of CCL1.

    • Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This protocol describes a method to induce acute colitis in mice to evaluate the potential therapeutic effect of this compound.[4][5][6]

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da

  • This compound

  • Vehicle control (e.g., sterile saline or PBS)

  • Animal balance

  • Scoring system for disease activity index (DAI)

Procedure:

  • Acclimatization:

    • Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. A control group should receive regular drinking water.

  • Treatment:

    • Prepare this compound in the vehicle at the desired concentration.

    • Beginning on day 0 (the first day of DSS administration), administer this compound or vehicle to the mice daily via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on a scoring system (see Table 3).

  • Termination and Analysis:

    • On day 8-10, euthanize the mice.

    • Collect the colon and measure its length.

    • Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).

    • Isolate lamina propria mononuclear cells for flow cytometric analysis of immune cell populations.

    • Homogenize a portion of the colon tissue for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).

Table 3: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNegative
11-5
25-10LoosePositive
310-15
4>15DiarrheaGross Bleeding

Visualizations

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CCR8 CCR8 This compound->CCR8 G_protein Gαi/Gq CCR8->G_protein Activation PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release

Caption: CCR8 signaling pathway activated by this compound.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce Autoimmune Disease (e.g., DSS in drinking water) Treatment_Group Administer this compound Induction->Treatment_Group Vehicle_Group Administer Vehicle Induction->Vehicle_Group Monitoring Daily Monitoring (Weight, DAI Score) Treatment_Group->Monitoring Vehicle_Group->Monitoring Termination Euthanasia & Tissue Collection Monitoring->Termination Analysis Histology, Cytokine Analysis, Flow Cytometry Termination->Analysis

Caption: Experimental workflow for testing this compound in a mouse model.

References

Application Notes and Protocols for LMD-009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Data Summary

LMD-009 has been characterized in several in vitro functional assays, demonstrating its high potency and efficacy as a CCR8 agonist. The following table summarizes key quantitative data from published studies.

Assay TypeCell LineParameterValueReference
Inositol (B14025) Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011 nM[1][2]
Calcium ReleaseChinese hamster ovary cellsEC5087 nM[1][2]
ChemotaxisL1.2 cellsEC50Not explicitly stated, but mediates chemotaxis[1]
125I-CCL1 Competition BindingL1.2 cellsKi66 nM[1][2]

II. Mechanism of Action

This compound is a small molecule, nonpeptide agonist that selectively binds to and activates the human chemokine receptor CCR8.[1][3] CCR8 is a G protein-coupled receptor (GPCR) that is primarily expressed on TH2 lymphocytes and is implicated in inflammatory responses.

The binding of this compound to CCR8 is thought to occur within the transmembrane domain of the receptor, interacting with key amino acid residues.[3][4] Specifically, a glutamic acid residue (Glu7.39) in transmembrane helix VII and a tyrosine residue (Y1724.64) are crucial for its agonist activity.[4] Upon binding, this compound induces a conformational change in the CCR8 receptor, leading to the activation of intracellular signaling pathways.

This activation involves the coupling of the receptor to intracellular G proteins, which in turn initiates downstream signaling cascades. Key events include the accumulation of inositol phosphates and the release of intracellular calcium, both of which are critical for cellular responses such as chemotaxis (cell migration).[1][2]

III. Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to CCR8.

LMD009_Signaling This compound/CCR8 Signaling Pathway LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds to G_protein G Protein (Gi/o) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Chemotaxis Chemotaxis DAG->Chemotaxis Contributes to Ca_release->Chemotaxis Leads to

Caption: this compound activates the CCR8 receptor, leading to G protein-mediated signaling.

IV. Experimental Protocols

The following are detailed protocols for key in vitro experiments used to characterize this compound.

A. Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation.

  • Cell Culture:

    • COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Protocol:

    • Seed transfected COS-7 cells into 24-well plates and allow them to adhere overnight.

    • Label the cells by incubating them with [3H]myo-inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a solution containing LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

    • Add varying concentrations of this compound (e.g., 0-20 nM) to the wells and incubate for 90 minutes at 37°C.[1]

    • Aspirate the medium and lyse the cells with ice-cold formic acid (0.1 M).

    • Isolate the total inositol phosphates using anion-exchange chromatography (Dowex AG1-X8 resin).

    • Quantify the amount of [3H]inositol phosphates using a scintillation counter.

    • Analyze the data using non-linear regression to determine the EC50 value.

B. Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

  • Cell Culture:

    • Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor are used.

    • Maintain cells in Ham's F-12 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Protocol:

    • Plate the CHO-CCR8 cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of this compound (e.g., 0-100 nM) to the wells.[1]

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.

C. Chemotaxis Assay

This assay assesses the ability of this compound to induce directed cell migration.

  • Cell Culture:

    • L1.2 cells, a murine pre-B lymphocyte cell line, stably expressing human CCR8 are used.

    • Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Protocol:

    • Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size polycarbonate membrane).

    • Add varying concentrations of this compound (e.g., 0.1 nM - 100 µM) to the lower wells of the chamber in chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA).[1]

    • Resuspend the L1.2-CCR8 cells in chemotaxis buffer and add them to the upper chamber (the insert).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 40 minutes to 4 hours.[1]

    • After incubation, remove the insert and count the number of cells that have migrated to the lower chamber. This can be done using a cell counter or by staining the migrated cells and measuring the optical density.

    • Plot the number of migrated cells against the concentration of this compound to generate a chemotactic curve.

V. Experimental Workflow Diagram

The following diagram outlines a general workflow for in vitro characterization of this compound.

InVitro_Workflow In Vitro Characterization Workflow for this compound start Start cell_culture Cell Line Preparation (e.g., CCR8-expressing cells) start->cell_culture binding_assay Binding Assay (e.g., Radioligand Competition) cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis (EC50, Ki determination) binding_assay->data_analysis ca_assay Calcium Release Assay functional_assay->ca_assay ip_assay Inositol Phosphate Assay functional_assay->ip_assay chemotaxis_assay Chemotaxis Assay functional_assay->chemotaxis_assay ca_assay->data_analysis ip_assay->data_analysis chemotaxis_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for characterizing the in vitro activity of this compound.

VI. General Guidance for In Vivo Studies in Mice

While specific in vivo data for this compound is not available, the following general guidelines can be used when designing initial studies in mice. It is crucial to perform pilot studies to determine the optimal dose, administration route, and formulation for this compound in the specific mouse model being used.

A. Formulation

The choice of vehicle for this compound will depend on the administration route and the compound's solubility. Common vehicles for in vivo studies include:

  • Saline (0.9% NaCl): For water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): A common isotonic buffer.

  • DMSO/Saline or DMSO/PEG Mixtures: For compounds with poor water solubility. It is important to keep the final DMSO concentration low (typically <10%) to avoid toxicity. A common formulation might involve dissolving the compound in a small amount of DMSO and then diluting it with a vehicle like polyethylene (B3416737) glycol (PEG) or saline.

B. Potential Administration Routes

The choice of administration route will influence the pharmacokinetic and pharmacodynamic profile of this compound.

  • Intraperitoneal (IP) Injection: A common route for preclinical studies in mice, often used for initial efficacy testing.[5]

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution.

  • Subcutaneous (SC) Injection: Allows for slower absorption and a more sustained release profile.

  • Oral Gavage (PO): For assessing oral bioavailability. The formulation will be critical for ensuring adequate absorption.

C. Dosing Considerations

  • Dose Range Finding: Start with a wide range of doses in a pilot study to assess toxicity and efficacy. Doses can be estimated based on in vitro potency, but in vivo efficacy will depend on many factors including pharmacokinetics and metabolism.

  • Frequency of Administration: This will depend on the half-life of this compound in mice, which is currently unknown. Pharmacokinetic studies are necessary to determine the appropriate dosing interval.

D. Example of a General Protocol for an In Vivo Study

This is a hypothetical protocol and should be adapted based on experimental needs and pilot study results.

  • Animal Model: Select the appropriate mouse strain and disease model relevant to the therapeutic hypothesis for a CCR8 agonist.

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution to the final desired concentration with a vehicle such as saline or a PEG/saline mixture. Ensure the final vehicle composition is well-tolerated by the animals.

  • Dosing:

    • Divide mice into groups (e.g., vehicle control, and multiple this compound dose groups).

    • Administer this compound via the chosen route (e.g., IP injection) at a specific volume (e.g., 10 mL/kg body weight).

    • Dose animals according to the predetermined schedule (e.g., once daily).

  • Monitoring: Monitor animals for any signs of toxicity, and measure relevant efficacy endpoints (e.g., tumor size, inflammatory markers, etc.).

  • Pharmacokinetic Analysis (Satellite Group):

    • Include a separate group of animals for blood collection at various time points after a single dose of this compound.

    • Analyze plasma samples to determine the concentration of this compound over time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Disclaimer: The information provided for in vivo studies is for general guidance only. Researchers must conduct their own optimization and validation studies for this compound in their specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for LMD-009 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is predominantly expressed on immune cells, particularly T helper 2 (Th2) cells, regulatory T cells (Tregs), monocytes, and macrophages.[1][2][3] Its activation by ligands such as CCL1 or synthetic agonists like this compound initiates a cascade of intracellular signaling events, leading to chemotaxis, calcium mobilization, and inositol (B14025) phosphate (B84403) accumulation.[4][5][6] These cellular responses are pivotal in immune regulation, inflammatory processes, and cancer immunity.[1][3][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary cell culture experiments to investigate its effects on immune cell function.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data for this compound's activity from various in vitro experiments. While these studies were primarily conducted in cell lines, they provide a valuable reference for designing experiments with primary cells.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineParameterValue (nM)
Inositol Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011[4][6]
Calcium ReleaseChinese Hamster Ovary (CHO) cellsEC5087[4][6]
ChemotaxisLymphocyte L1.2 cellsEC50~40 (0.04 µM)[4]

Table 2: Binding Affinity of this compound

Assay TypeCell LineParameterValue (nM)
Competition Binding (vs. 125I-CCL1)Lymphocyte L1.2 cellsKi66[4]

Signaling Pathway

This compound exerts its effects by activating CCR8, which couples to Gq/i proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[8][9]

LMD009_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR8 CCR8 G_protein Gq/i CCR8->G_protein Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG G_protein->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to LMD009 This compound LMD009->CCR8 Binds to

This compound induced CCR8 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in primary cell cultures.

Protocol 1: Primary Immune Cell Isolation

This protocol describes the general procedure for isolating primary human peripheral blood mononuclear cells (PBMCs), from which monocytes and lymphocytes can be further purified.

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RosetteSep™ Human Monocyte or T Cell Enrichment Cocktail (or equivalent magnetic bead-based isolation kits)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS.

  • For isolation of specific immune cell subsets (e.g., monocytes, T cells), follow the manufacturer's instructions for the respective cell isolation kits.[10]

  • Resuspend the purified cells in complete RPMI-1640 medium for subsequent experiments.

Protocol 2: Chemotaxis Assay

This assay measures the migration of primary immune cells in response to a concentration gradient of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Detection Isolate_Cells Isolate Primary Cells (e.g., T cells, Monocytes) Starve_Cells Starve cells in serum-free medium Isolate_Cells->Starve_Cells Add_Cells Add cells to upper chamber (insert) Starve_Cells->Add_Cells Prepare_LMD009 Prepare serial dilutions of this compound Add_LMD009 Add this compound to lower chamber Prepare_LMD009->Add_LMD009 Incubate Incubate for 2-4 hours at 37°C Add_LMD009->Incubate Add_Cells->Incubate Detect Quantify migrated cells (e.g., Calcein AM staining) Incubate->Detect

Workflow for the primary cell chemotaxis assay.

Materials:

  • Isolated primary immune cells (e.g., T cells, monocytes)

  • Chemotaxis chamber (e.g., Transwell® with 5 µm pores)[10]

  • Starvation medium (RPMI-1640 with 0.5% BSA)

  • This compound

  • Calcein AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Resuspend isolated primary cells in starvation medium at a concentration of 1 x 106 cells/mL and incubate for 1-2 hours.[11]

  • Prepare serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) in starvation medium.

  • Add 600 µL of the this compound dilutions or control medium to the lower wells of the chemotaxis plate.[5]

  • Add 100 µL of the cell suspension (1 x 105 cells) to the upper inserts.[5]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[10]

  • After incubation, carefully remove the inserts.

  • Add Calcein AM to the lower wells to a final concentration of 2 µg/mL and incubate for 30-60 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm. The signal is proportional to the number of migrated cells.[11]

Protocol 3: Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration in primary immune cells following stimulation with this compound.

Materials:

  • Isolated primary immune cells (e.g., lymphocytes)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound

  • Fluorescence spectrophotometer or plate reader with kinetic reading capabilities

Procedure:

  • Resuspend primary cells in HBSS at 1-2 x 106 cells/mL.

  • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) by incubating for 30-45 minutes at 37°C in the dark.[12]

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in HBSS at a final concentration of 1 x 106 cells/mL.

  • Transfer the cell suspension to a cuvette or a 96-well black-walled plate suitable for fluorescence measurement.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add this compound at the desired final concentration (e.g., 100 nM) and continue to record the fluorescence signal for an additional 5-10 minutes.[4][6]

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.[8][9]

Protocol 4: Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates (IPs) in primary cells after stimulation with this compound.

Materials:

  • Isolated primary immune cells (e.g., lymphocytes)

  • 3H-myo-inositol

  • Inositol-free RPMI medium

  • This compound

  • Lithium Chloride (LiCl)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin

  • Scintillation counter and fluid

Procedure:

  • Label primary cells by incubating them overnight in inositol-free RPMI medium containing 3H-myo-inositol (1-2 µCi/mL).

  • Wash the cells to remove unincorporated 3H-myo-inositol and resuspend them in fresh inositol-free medium.

  • Pre-incubate the cells with LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes at 37°C.[6]

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Extract the soluble inositol phosphates.

  • Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.

  • Quantify the amount of 3H-labeled inositol phosphates using a scintillation counter.

Conclusion

This compound is a valuable tool for studying the role of CCR8 in primary immune cell biology. The provided protocols offer a framework for investigating the effects of this potent agonist on key cellular functions. Researchers should optimize these protocols for their specific primary cell type and experimental conditions. Careful dose-response studies are recommended to determine the optimal concentration range of this compound for each application.

References

Application Notes and Protocols: Flow Cytometry Analysis of CCR8 Activation by LMD-009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to utilizing flow cytometry for the characterization of C-C Chemokine Receptor 8 (CCR8) activation by the selective, nonpeptide agonist LMD-009. CCR8, a G protein-coupled receptor (GPCR), is a promising therapeutic target, particularly in immuno-oncology, due to its specific expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] this compound has been identified as a potent CCR8 agonist that mimics the effects of the endogenous ligand, CCL1.[3][4] This document details the signaling pathways, quantitative functional data, and step-by-step protocols for assessing CCR8 activation through calcium flux and receptor internalization assays using flow cytometry.

This compound Functional Activity Profile

This compound is a high-affinity, full agonist for CCR8, demonstrating potency and efficacy comparable to the natural ligand, CCL1.[5] It selectively stimulates CCR8 without showing antagonist activity at other human chemokine receptors.[3][6] The functional activity of this compound has been quantified through various in vitro assays, summarized below.

Table 1: Potency and Affinity of this compound in CCR8 Functional Assays

Assay TypeCell LineParameterValue (nM)Reference
Inositol (B14025) Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011[3][6]
Competition Binding (vs. 125I-CCL1)L1.2 cellsKi66[3][6]
Calcium ReleaseChinese hamster ovary (CHO) cellsEC5087[5][6]
ChemotaxisL1.2 cellsEC50Not explicitly stated in nM, but high potency observed[3][6]

CCR8 Signaling Pathway

As a GPCR, CCR8 activation by an agonist like this compound initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of G protein subunits triggers downstream effector pathways, most notably the phospholipase C (PLC) pathway, which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a key indicator of receptor activation.[7] Concurrently, activated GPCRs are targeted for phosphorylation, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[8]

CCR8_Signaling cluster_cytosol Cytosol LMD009 This compound (Agonist) CCR8 CCR8 LMD009->CCR8 Binds G_protein Gαβγ CCR8->G_protein Activates Arrestin β-arrestin CCR8->Arrestin PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release ER->Ca_release Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Increased Intracellular Calcium Cell_Response Cellular Responses (e.g., Migration) Ca_ion->Cell_Response Internalization Receptor Internalization Arrestin->Internalization Flow_Cytometry_Workflow cluster_calcium Calcium Flux Assay cluster_internalization Internalization Assay start Start: CCR8-expressing cell culture harvest Harvest & Wash Cells start->harvest prep Prepare Cells for Assay harvest->prep split Assay Type? prep->split cal_load Load with Calcium Indicator Dye split->cal_load Calcium Flux int_stim Stimulate with this compound (Incubate at 37°C) split->int_stim Internalization cal_wash Wash Excess Dye cal_load->cal_wash cal_acquire Acquire Baseline on Flow Cytometer cal_wash->cal_acquire cal_stim Add this compound (Continue Acquisition) cal_acquire->cal_stim analyze Acquire Data on Flow Cytometer cal_stim->analyze int_stop Stop on Ice & Wash int_stim->int_stop int_stain Stain with Anti-CCR8 Ab int_stop->int_stain int_wash Wash Excess Ab int_stain->int_wash int_wash->analyze data Data Analysis (Gating, MFI, etc.) analyze->data end End: Quantitative Results data->end

References

Troubleshooting & Optimization

LMD-009 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the selective CCR8 nonpeptide agonist, LMD-009.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, reaching concentrations as high as 250 mg/mL (530.12 mM).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[2]

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication to facilitate dissolution.[2][3] Ensure that the DMSO is anhydrous and of high purity. If the compound still does not dissolve, you may be attempting to prepare a concentration that exceeds its solubility limit. In this case, preparing a more dilute stock solution is recommended.[2]

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out" or "salting out," is common for hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment.[2][4] The rapid change in solvent polarity causes the compound to become insoluble. To prevent this, it is recommended to perform a serial dilution of the high-concentration DMSO stock in DMSO first to a lower concentration before the final dilution into the pre-warmed (37°C) aqueous medium.[2][4] Add the final DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3][5]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity; however, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[2][6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[4][6]

Q5: How should I store my this compound?

A5: Proper storage is critical to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below.

Data Presentation: this compound Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent (DMSO)-80°C2 years
-20°C1 year

Data sourced from MedChemExpress product information.[1]

Table 2: this compound Solubility Data

SolventConcentrationNotes
DMSO250 mg/mL (530.12 mM)May require sonication.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.41 mM)Clear solution.
10% DMSO >> 90% corn oil≥ 2.08 mg/mL (4.41 mM)Clear solution.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (4.41 mM)Clear solution for in vivo use.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation in Aqueous Medium

  • Problem: A precipitate forms immediately upon adding the this compound DMSO stock to cell culture medium or buffer.

  • Potential Cause: "Solvent shock" due to a rapid change in polarity. The final concentration of this compound exceeds its aqueous solubility.

  • Troubleshooting Workflow:

start Precipitation Observed check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso increase_dmso Increase final DMSO (max 0.5%, test for toxicity) check_dmso->increase_dmso No check_dilution Was a serial dilution in DMSO performed? check_dmso->check_dilution Yes increase_dmso->check_dilution serial_dilute Perform serial dilution in DMSO before adding to aqueous medium check_dilution->serial_dilute No check_temp Was the aqueous medium pre-warmed to 37°C? check_dilution->check_temp Yes serial_dilute->check_temp warm_media Pre-warm medium to 37°C check_temp->warm_media No check_mixing Was the stock added slowly with gentle mixing? check_temp->check_mixing Yes warm_media->check_mixing slow_mix Add stock dropwise while gently vortexing check_mixing->slow_mix No solubility_test If precipitation persists, determine max soluble concentration check_mixing->solubility_test Yes slow_mix->solubility_test end Clear Solution solubility_test->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation or Loss of Activity in Culture

  • Problem: The this compound solution is initially clear but a precipitate forms after incubation, or a decrease in biological activity is observed over time.

  • Potential Causes:

    • Temperature Fluctuations: Repeated removal of culture vessels from the incubator can affect solubility.

    • pH Shifts: Cellular metabolism can alter the pH of the culture medium, potentially affecting compound stability.

    • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.

    • Chemical Degradation: The compound may be unstable under standard cell culture conditions (37°C, aqueous environment).

  • Recommended Action: Perform a stability study of this compound in your specific cell culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial and DMSO to equilibrate to room temperature.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Aseptically add the calculated volume of DMSO to the this compound vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

  • Materials:

    • This compound DMSO stock solution

    • Complete cell culture medium (the same formulation used in your experiments)

    • Sterile microcentrifuge tubes or a multi-well plate

    • Incubator (37°C, 5% CO2)

    • Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Spike the medium with the this compound DMSO stock to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

    • Immediately take a "Time 0" (T=0) sample.

    • Incubate the remaining spiked medium at 37°C.

    • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

    • Process the samples for analysis. If the medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. Collect the supernatant.

    • Analyze the concentration of this compound in each sample using a validated analytical method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

start Prepare this compound Spiked Medium t0 Collect T=0 Sample start->t0 incubate Incubate at 37°C start->incubate process Process Samples (e.g., Protein Precipitation) t0->process collect Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->collect collect->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end Stability Profile calculate->end

Caption: Workflow for assessing compound stability in cell culture media.[8]

Signaling Pathway

This compound is a selective agonist for the C-C Chemokine Receptor 8 (CCR8), a G protein-coupled receptor (GPCR). Upon binding, this compound activates CCR8, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. This initiates downstream signaling cascades that result in calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, and chemotaxis.[1]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates G_alpha Gαi (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_beta_gamma->PLC Activates Chemotaxis Chemotaxis G_beta_gamma->Chemotaxis Induces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->Chemotaxis Contributes to

Caption: this compound mediated CCR8 signaling pathway.

References

LMD-009 Chemotaxis Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LMD-009 Chemotaxis Assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound chemotaxis assay, providing potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Cell Migration

Question: I am observing very few or no migrated cells in my positive control and experimental wells. What could be the cause?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Chemoattractant Concentration The concentration of the chemoattractant is critical. Perform a dose-response curve by testing a range of serial dilutions to determine the optimal concentration for your specific cell type.
Incorrect Pore Size The membrane pore size must be appropriate for the cell type being used. If pores are too small, cells cannot migrate. If they are too large, cells may passively drop through. For leukocytes, 3.0 µm pores are often used, while larger cells like fibroblasts may require 5.0 µm or 8.0 µm pores.[1]
Insufficient Incubation Time Migration is a time-dependent process. Optimize the incubation period for your specific cells and chemoattractant. Too short an incubation will not allow for sufficient migration.[2]
Cell Health and Viability Ensure cells are healthy and have high viability (>90%) before starting the assay.[3] Stressed or dying cells will not migrate effectively.
Receptor Damage During Cell Harvesting The use of enzymes like trypsin for cell detachment can sometimes damage cell surface receptors that are crucial for detecting the chemoattractant. Consider using milder dissociation reagents or gentle cell scraping.
Loss of Chemoattractant Gradient A stable chemoattractant gradient is necessary for directed cell migration.[4] Ensure the assay is set up correctly to maintain this gradient. Surface tension between the upper and lower chambers helps prevent premature diffusion.[5]
Serum Starvation Issues While often recommended to increase sensitivity, prolonged serum starvation can negatively impact cell health. Optimize the starvation period (typically 18-24 hours) or use a reduced serum medium if necessary.[6]
Issue 2: High Background Migration (High Migration in Negative Controls)

Question: I am seeing a high number of migrated cells in my negative control wells (without chemoattractant). How can I reduce this background?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Presence of Unwanted Chemoattractants Serum in the cell media is a potent chemoattractant.[5] Ensure that the medium used for cell suspension in the upper chamber is serum-free to avoid stimulating random migration (chemokinesis).
Incorrect Pore Size If the pores are too large for the cell type, cells may fall through the membrane passively. Verify that you are using the appropriate pore size.
Excessive Incubation Time Overly long incubation times can lead to increased random migration and degradation of the chemoattractant gradient.[2] Optimize the assay duration.
High Cell Seeding Density Seeding too many cells in the upper chamber can lead to overcrowding and an increase in the number of cells that passively move through the pores. Titrate the cell seeding number to find the optimal density.
Mechanical Agitation Vibrations or jarring of the incubator or plate can cause cells to dislodge and fall through the membrane. Ensure the plate is handled gently and placed in a stable, vibration-free incubator.
Issue 3: Inconsistent or Variable Results Between Replicates

Question: My replicate wells show high variability. What are the common sources of this inconsistency?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inaccurate Pipetting Small volumes of cell suspensions or chemoattractants can be difficult to pipette accurately. Ensure your pipettes are calibrated and use proper technique to avoid errors.
Uneven Cell Distribution Failure to properly resuspend and mix the cell stock can lead to different numbers of cells being added to each well. Ensure a homogenous cell suspension before seeding. Gently agitating the plate after seeding can help distribute cells evenly.[7]
Presence of Bubbles Air bubbles trapped under the membrane can block pores and prevent migration, leading to artificially low counts in affected wells. Be careful to avoid introducing bubbles when adding reagents to the lower chamber.[8]
Edge Effects Cells may preferentially migrate at the edges of the insert.[7] This can be due to meniscus effects or uneven coating of the membrane. Ensure you are counting cells from multiple representative fields of view (center and periphery) to get an accurate average.
Inconsistent Staining or Counting The method for staining and counting migrated cells must be consistent across all wells. Automated counting methods or lysis-based fluorescence assays can reduce variability compared to manual counting.[9]

Experimental Protocols & Visualizations

Standard this compound Chemotaxis Assay Protocol (Boyden Chamber)

This protocol outlines a general procedure for a typical chemotaxis assay using a Boyden chamber (e.g., Transwell inserts).

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.[6]

    • Serum-starve the cells for 18-24 hours in a serum-free or low-serum medium to enhance their responsiveness to the chemoattractant.[6]

    • Harvest the cells using a non-enzymatic cell dissociation solution or gentle scraping to avoid receptor damage.

    • Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^6 cells/mL.[6]

  • Assay Setup:

    • Add the chemoattractant (e.g., this compound) diluted in serum-free medium to the lower wells of the assay plate. Include a negative control (medium only) and a positive control (a known chemoattractant).

    • Carefully place the Boyden chamber inserts into the wells, avoiding the formation of air bubbles.[8]

    • Add the prepared cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a pre-determined optimal time (e.g., 2-48 hours, depending on the cell type).[6]

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the top surface of the membrane using a cotton swab.[6]

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).

    • Count the number of stained cells in several microscopic fields per membrane and calculate the average. Alternatively, use a fluorescence-based method by lysing the cells and measuring the fluorescence in a plate reader.[9]

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Incubation & Migration cluster_quant 4. Quantification p1 Culture & Serum Starve Cells p2 Harvest & Resuspend Cells in Serum-Free Media p1->p2 s1 Add Chemoattractant to Lower Chamber s2 Place Insert in Well s1->s2 s3 Add Cell Suspension to Upper Chamber s2->s3 r1 Incubate Plate (e.g., 4-24h at 37°C) s3->r1 q1 Remove Non-Migrated Cells from Top r1->q1 q2 Fix & Stain Migrated Cells on Bottom q1->q2 q3 Count Cells or Measure Fluorescence q2->q3 G start Assay Complete: Analyze Results q1 Is cell migration low or absent in positive controls? start->q1 q2 Is background migration high in negative controls? q1->q2 No sol1 Troubleshoot: - Chemoattractant Conc. - Pore Size - Incubation Time - Cell Health q1->sol1 Yes q3 Are results highly variable between replicates? q2->q3 No sol2 Troubleshoot: - Serum in Media - Cell Seeding Density - Pore Size q2->sol2 Yes sol3 Troubleshoot: - Pipetting Technique - Cell Suspension Mix - Bubble Formation q3->sol3 Yes end Results Valid q3->end No G chemo This compound (Chemoattractant) gpcr GPCR chemo->gpcr Binds pi3k PI3K gpcr->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 actin Actin Polymerization pip3->actin migration Cell Migration actin->migration

References

Preventing LMD-009 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of LMD-009 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, nonpeptide agonist for the human C-C chemokine receptor 8 (CCR8).[1][2][3] It mimics the action of the endogenous CCR8 ligand, CCL1, by stimulating downstream signaling pathways.[2][4]

Q2: What is the known selectivity profile of this compound?

A2: this compound has been shown to be highly selective for CCR8. In a study by Jensen et al. (2007), this compound selectively stimulated CCR8 among 20 different human chemokine receptors tested.[1][2] The compound exhibited no antagonist activity at other human chemokine receptors.[3]

Q3: What are the potential sources of off-target effects with this compound?

A3: While this compound is reported to be highly selective, off-target effects are a theoretical possibility for any small molecule. The binding pocket of this compound on CCR8 shares some structural similarities with the binding pockets of nonpeptide antagonists for other CC-chemokine receptors.[2] This structural overlap could potentially lead to interactions with other receptors at high concentrations.

Q4: How can I be confident that the observed effects in my experiment are due to on-target this compound activity?

A4: To ensure that the observed phenotype is a direct result of CCR8 activation by this compound, a combination of the following strategies is recommended:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.

  • Use a structurally unrelated CCR8 agonist: If available, confirming the phenotype with a different CCR8 agonist can strengthen the evidence for on-target activity.

  • Employ a CCR8 antagonist: Pre-treatment with a selective CCR8 antagonist should block the effects of this compound if they are mediated through CCR8.

  • Genetic knockdown or knockout of CCR8: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate CCR8 expression should abolish the cellular response to this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
High variability in assay results Inconsistent cell health or passage number.Maintain a consistent cell culture protocol, using cells within a defined passage number range. Regularly check for mycoplasma contamination.
Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough but gentle mixing of reagents.
No response or weak response to this compound Low or absent CCR8 expression in the cell line.Verify CCR8 expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, or flow cytometry).
This compound degradation.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
Suboptimal assay conditions.Optimize assay parameters such as cell density, incubation time, and this compound concentration.
Inconsistent results between different assay formats Different signaling pathways being measured.Be aware that different assays (e.g., calcium mobilization vs. chemotaxis) measure distinct downstream events that may have different kinetics and sensitivities.
Cell line-specific signaling.The coupling of CCR8 to different signaling pathways can vary between cell types.
Suspected off-target effects This compound concentration is too high.Perform a dose-response curve to ensure you are using the lowest effective concentration.
The observed phenotype is independent of CCR8.Use a CCR8 knockout/knockdown cell line as a negative control. The effect of this compound should be absent in these cells.
The effect is due to a non-specific compound effect.Test a structurally similar but inactive analog of this compound, if available.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell LinePotency (EC50/Ki)Reference
Inositol (B14025) Phosphate AccumulationCOS-7 cells expressing human CCR811 nM[1][4]
Calcium ReleaseChinese hamster ovary cells87 nM[4]
125I-CCL1 Competition BindingL1.2 cells66 nM (Ki)[4]
ChemotaxisL1.2 cellsNot explicitly stated, but efficacious[4]

Experimental Protocols

Inositol Phosphate Accumulation Assay

Objective: To measure the this compound-stimulated production of inositol phosphates, a downstream signaling event of Gq-coupled GPCRs like CCR8.

Methodology:

  • Cell Culture and Labeling:

    • Seed COS-7 cells transiently expressing human CCR8 in 6-well plates.

    • After 24 hours, replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.

  • Stimulation:

    • Wash the cells with serum-free medium containing 10 mM LiCl.

    • Pre-incubate with 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

    • Add varying concentrations of this compound or vehicle control and incubate for 60 minutes at 37°C.

  • Extraction and Measurement:

    • Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.

    • Neutralize the lysates with 1.5 M KOH/60 mM HEPES.

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

    • Normalize the data to the total radioactivity incorporated into the cells.

Calcium Mobilization Assay

Objective: To measure the this compound-induced transient increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation and Dye Loading:

    • Harvest CCR8-expressing cells (e.g., CHO or L1.2) and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove extracellular dye and resuspend them in fresh buffer.

  • Measurement:

    • Use a fluorometric imaging plate reader or a spectrofluorometer capable of ratiometric measurement.

    • Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio (340/380) for a few seconds.

    • Add varying concentrations of this compound and continue to record the fluorescence ratio for several minutes to capture the transient calcium peak.

  • Data Analysis:

    • The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.

    • Calculate the peak response over baseline for each concentration of this compound.

Chemotaxis Assay

Objective: To assess the ability of this compound to induce directed cell migration of CCR8-expressing cells.

Methodology:

  • Assay Setup:

    • Use a multi-well chemotaxis chamber with a porous membrane (e.g., Transwell® inserts with 5 µm pores).

    • Add medium containing various concentrations of this compound or a vehicle control to the lower chamber.

    • Resuspend CCR8-expressing cells (e.g., L1.2 cells) in serum-free medium.

    • Add the cell suspension to the upper chamber (the Transwell® insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell® inserts.

    • Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).

    • Elute the stain and measure the absorbance or fluorescence, or count the stained cells in several fields of view under a microscope.

Visualizations

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds to Gq Gq protein CCR8->Gq Activates Chemotaxis Chemotaxis CCR8->Chemotaxis Mediates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces

Caption: this compound signaling pathway through CCR8.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Investigation DoseResponse Dose-Response Curve of this compound Antagonist CCR8 Antagonist Blockade DoseResponse->Antagonist GeneticKO CCR8 Knockout/ Knockdown Antagonist->GeneticKO OnTarget Phenotype is On-Target GeneticKO->OnTarget If confirmed HighConc High Concentration Screening InactiveAnalog Inactive Analog Control HighConc->InactiveAnalog BroadScreen Broad Receptor Panel Screen InactiveAnalog->BroadScreen Start Start Experiment with this compound Phenotype Observe Cellular Phenotype Start->Phenotype Phenotype->DoseResponse Confirm with OffTarget Potential Off-Target Effect Phenotype->OffTarget If on-target validation fails OffTarget->HighConc

Caption: Workflow for investigating on- and off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result with this compound CheckReagents Are this compound and reagents prepared correctly? Start->CheckReagents CheckCells Is the cell line appropriate and healthy? CheckReagents->CheckCells Yes ReagentSolution Remake solutions and verify concentration. CheckReagents->ReagentSolution No CheckAssay Is the assay protocol optimized? CheckCells->CheckAssay Yes CellSolution Verify CCR8 expression. Check for contamination. CheckCells->CellSolution No ConsiderOffTarget Consider Off-Target Effects CheckAssay->ConsiderOffTarget Yes AssaySolution Optimize incubation time, cell density, etc. CheckAssay->AssaySolution No

Caption: Troubleshooting decision tree for this compound experiments.

References

LMD-009 Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the LMD-009 vehicle control in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the this compound vehicle control?

A1: The this compound vehicle control is a sterile, buffered aqueous solution designed to be an inert delivery vehicle for in vivo studies. Its precise composition is detailed in the table below. It is formulated to be isotonic and pH-neutral to minimize irritation and physiological disruption upon administration.

Q2: What is the recommended storage condition and shelf-life for this compound?

A2: this compound should be stored at 2-8°C and protected from light. Under these conditions, it is stable for up to 12 months from the date of manufacture. Avoid freezing the solution, as this can cause components to precipitate.

Q3: Is the this compound vehicle control suitable for all administration routes?

A3: this compound is optimized for intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections. For other administration routes, such as oral gavage, its suitability should be validated in a pilot study.

Q4: Can I add my active compound directly to the this compound vehicle?

A4: Yes, this compound is designed as a vehicle for the solubilization and administration of test compounds. However, it is crucial to first assess the solubility and stability of your compound in this compound. We recommend preparing a small test formulation and observing it for any precipitation or degradation before preparing a larger batch for your in vivo study.

Data Summary

Table 1: Composition of this compound Vehicle Control
ComponentConcentration (% w/v)Purpose
Hydroxypropyl-β-Cyclodextrin10%Solubilizing agent
Polysorbate 801%Surfactant and emulsifier
Sodium Chloride0.9%Isotonicity agent
Sodium Phosphate Buffer20 mMpH stabilization (pH 7.4)
Water for Injectionq.s. to 100%Solvent
Table 2: Stability Profile of this compound Vehicle Control
ConditionDurationObservation
2-8°C (Recommended)12 monthsNo change in appearance or pH
Room Temperature (25°C)3 monthsNo change in appearance or pH
40°C1 monthSlight opalescence may develop
Freeze-Thaw (-20°C)3 cyclesPotential for precipitation of components

Signaling Pathway and Experimental Workflow

Fictional_Inflammatory_Pathway cluster_cell Macrophage cluster_intervention Experimental Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 LMO_Kinase LMO-Kinase MyD88->LMO_Kinase Activates NF_kB NF-κB LMO_Kinase->NF_kB Phosphorylates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Induces Transcription LMD_009 This compound Vehicle Control Test_Compound Test Compound (LMO-Kinase Inhibitor) Test_Compound->LMO_Kinase Inhibits Experimental_Workflow acclimatization 1. Animal Acclimatization (7 days) grouping 2. Randomize into Groups (Vehicle, Test Compound) acclimatization->grouping formulation 3. Prepare Formulations (Compound in this compound, or this compound alone) grouping->formulation administration 4. Daily Administration (e.g., IP injection) formulation->administration disease_induction 5. Induce Disease Model (e.g., Collagen-Induced Arthritis) administration->disease_induction monitoring 6. Monitor Clinical Scores and Body Weight disease_induction->monitoring endpoint 7. Endpoint Analysis (e.g., Cytokine levels, Histology) monitoring->endpoint Troubleshooting_Tree start Unexpected inflammatory response in vehicle control group check_sterility Was aseptic technique used? start->check_sterility check_injection Was injection volume/speed appropriate? check_sterility->check_injection Yes solution_sterility Solution: Review aseptic procedures. Test vehicle for endotoxins. check_sterility->solution_sterility No check_health Were animals healthy pre-study? check_injection->check_health Yes solution_injection Solution: Refine injection technique. Reduce volume or injection speed. check_injection->solution_injection No solution_health Solution: Consult with veterinary staff. Screen animals for health issues. check_health->solution_health No end Problem Resolved check_health->end Yes

How to store and handle LMD-009 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of the LMD-009 compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once in solvent, this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

Q3: What is the best solvent for dissolving this compound?

A3: this compound is highly soluble in DMSO, with a solubility of up to 250 mg/mL.[1] For in vivo experiments, co-solvent systems are typically required.

Q4: I am having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What should I do?

A4: this compound has low aqueous solubility. To prepare aqueous working solutions, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted in your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on your cells. If precipitation occurs upon dilution, try vortexing or sonicating the solution briefly.

Q5: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer This compound has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is minimal.
Compound "crashing out" of solution during storage Improper storage temperature or solvent evaporation.Store stock solutions at -80°C in tightly sealed vials. Minimize the frequency of freeze-thaw cycles by preparing single-use aliquots.
Difficulty dissolving powder Insufficient mixing or sonication.After adding the solvent, vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.

Data Presentation

Storage and Stability of this compound
Form Storage Temperature Stability
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C2 years[1]
-20°C1 year[1]
Solubility of this compound
Solvent Solubility
DMSO≥ 250 mg/mL[1]
In vivo formulation 1≥ 2.08 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[1]
In vivo formulation 2≥ 2.08 mg/mL (10% DMSO, 90% (20% SBE-β-CD in saline))[1]
In vivo formulation 3≥ 2.08 mg/mL (10% DMSO, 90% corn oil)[1]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This is a generalized workflow for experiments such as calcium mobilization or chemotaxis assays. Specific parameters should be optimized for your particular cell line and experimental setup.

  • Cell Culture: Culture CCR8-expressing cells in appropriate media and conditions until they reach the desired confluency for the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

  • Assay Performance:

    • Plate cells at the desired density in a multi-well plate.

    • For antagonist experiments, pre-incubate cells with the antagonist before adding this compound.

    • Add the diluted this compound solutions to the cells.

    • Incubate for the appropriate time and temperature as determined by your specific assay (e.g., 1 hour for calcium mobilization in CHO cells, 40 minutes for chemotaxis in L1.2 cells).[2]

  • Data Acquisition: Measure the desired readout (e.g., fluorescence for calcium flux, cell migration for chemotaxis) using a suitable instrument.

Visualizations

This compound Handling and Storage Workflow

cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Powder Powder Store_at_minus_20C_or_4C Store_at_minus_20C_or_4C Powder->Store_at_minus_20C_or_4C Long-term (-20C) Short-term (4C) In_Solvent In_Solvent Store_at_minus_80C_or_minus_20C Store_at_minus_80C_or_minus_20C In_Solvent->Store_at_minus_80C_or_minus_20C Long-term (-80C) Short-term (-20C) Weigh_Powder Weigh_Powder Dissolve_in_DMSO Dissolve_in_DMSO Weigh_Powder->Dissolve_in_DMSO Prepare stock solution Serial_Dilution Serial_Dilution Dissolve_in_DMSO->Serial_Dilution Prepare working solutions Add_to_Cells Add_to_Cells Serial_Dilution->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Read_Assay Read_Assay Incubate->Read_Assay Start Start Precipitation Precipitation Start->Precipitation DMSO_Stock Prepare high-concentration stock in 100% DMSO Precipitation->DMSO_Stock Yes End End Precipitation->End No Serial_Dilute Serially dilute in aqueous buffer DMSO_Stock->Serial_Dilute Vortex_Sonicate Vortex or sonicate the solution Serial_Dilute->Vortex_Sonicate Check_DMSO_Conc Ensure final DMSO concentration is low (<0.1%) Vortex_Sonicate->Check_DMSO_Conc Check_DMSO_Conc->End

References

LMD-009 Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LMD-009 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with the CCR8 agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Its mechanism of action involves binding to CCR8, a G protein-coupled receptor (GPCR), and stimulating downstream signaling pathways. This activation mimics the effect of the endogenous ligand, CCL1, leading to cellular responses such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and intracellular calcium mobilization.[1][2]

Q2: What are the expected EC50 values for this compound in typical functional assays?

A2: The potency of this compound can vary depending on the specific assay and cell system used. However, published data provides a general range for expected EC50 values.

Assay TypeCell LineReported EC50 Range
Inositol Phosphate AccumulationCOS-7 cells expressing human CCR811 nM[1][3]
Calcium ReleaseChinese Hamster Ovary (CHO) cells87 nM[1][3]
Chemotaxis (Ki)Lymphocyte L1.2 cells66 nM[4]

Q3: In which cell lines has this compound activity been characterized?

A3: this compound's activity has been primarily characterized in recombinant cell lines engineered to express CCR8, as well as in cell lines endogenously expressing the receptor. Commonly used cell lines include:

  • COS-7 cells (transiently transfected with human CCR8)[3]

  • Chinese Hamster Ovary (CHO) cells (stably expressing CCR8)

  • Lymphocyte L1.2 cells[3]

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes you might encounter during your this compound experiments and provides a logical workflow for troubleshooting.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Parameter Review cluster_3 Data Analysis & Interpretation Unexpected Result Unexpected Result Reagent Integrity Reagent Integrity Unexpected Result->Reagent Integrity Cell Health & Viability Cell Health & Viability Unexpected Result->Cell Health & Viability Instrument Calibration Instrument Calibration Unexpected Result->Instrument Calibration Protocol Adherence Protocol Adherence Reagent Integrity->Protocol Adherence Cell Health & Viability->Protocol Adherence Instrument Calibration->Protocol Adherence Assay Conditions Assay Conditions Protocol Adherence->Assay Conditions Controls Controls Assay Conditions->Controls Data Processing Data Processing Controls->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis G cluster_0 CCR8 Signaling Cascade LMD009 This compound CCR8 CCR8 LMD009->CCR8 binds Gq Gq protein CCR8->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces Chemotaxis Chemotaxis Ca_release->Chemotaxis contributes to G cluster_0 Calcium Flux Assay Workflow Plate Cells Plate Cells Load Dye Load Dye Plate Cells->Load Dye Prepare Compounds Prepare Compounds Load Dye->Prepare Compounds Measure Fluorescence Measure Fluorescence Prepare Compounds->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

References

Technical Support Center: LMD-009 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the CCR8 agonist, LMD-009, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

This compound is a selective, non-peptide agonist for the human chemokine receptor CCR8. Its primary function is to activate CCR8, which is involved in immune responses. This compound has been shown to mediate cellular processes such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium release.[1][2][3][4]

Q2: Why would I assess the cytotoxicity of a CCR8 agonist like this compound?

Even though this compound is designed as a receptor agonist, it is crucial to evaluate its potential cytotoxic effects for several reasons:

  • Baseline Toxicity Profile: To establish the concentration range at which this compound is non-toxic for use in functional assays.

  • Off-Target Effects: High concentrations of any compound can lead to off-target effects that may induce cytotoxicity.

  • Cell Line Specific Effects: The response to CCR8 activation can vary between cell lines. In some specific cellular contexts, prolonged receptor activation could potentially lead to pathways that induce cell death.

  • Drug Development: Cytotoxicity assessment is a standard component of preclinical drug development to determine the therapeutic window of a compound.

Q3: Which cell lines should I use for this compound cytotoxicity testing?

The choice of cell line is critical and should be guided by your research question.[5]

  • CCR8-Expressing Cell Lines: To study the effects of on-target CCR8 activation, use cell lines endogenously expressing CCR8 or engineered to express the receptor (e.g., some T-cell lines, transfected cell lines like CHO or COS-7).[1][6]

  • Target Tissue/Disease Models: If you are investigating the effect of this compound in a specific disease context, use cell lines relevant to that disease (e.g., cancer cell lines from a particular tissue).[5]

  • Control Cell Lines: Include a CCR8-negative cell line to distinguish between on-target and off-target cytotoxic effects.

  • Commonly Used Cell Lines: For general toxicity screening, cell lines like HEK293 (human embryonic kidney), HepG2 (human liver cancer), and Caco-2 (human colon adenocarcinoma) are often used.[5]

Q4: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?

Based on its reported EC50 values for CCR8 activation (ranging from 11 to 87 nM), a sensible starting point would be to test a wide range of concentrations spanning several orders of magnitude around these values.[1][2][3][4][6] A suggested range could be from 1 nM to 100 µM. This will help in identifying a dose-response relationship if any cytotoxicity exists.

Q5: Which cytotoxicity assays are most appropriate for assessing this compound?

It is recommended to use at least two assays that measure different cytotoxicity endpoints to obtain a comprehensive understanding of the compound's effects.

  • Metabolic Viability Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11] They are good for initial screening.

  • Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[12][13][14][15][16]

  • Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] It provides more detailed information on the mechanism of cell death.

This compound Compound Data

The following table summarizes the known biological activity of this compound. This data is essential for designing experiments and interpreting results.

ParameterCell LineValueDescriptionReference
EC50 COS-7 (expressing human CCR8)11 nMInositol phosphate accumulation[1][2][4][6]
EC50 Chinese Hamster Ovary (CHO) cells87 nMCalcium release[1][2][6]
Ki Lymphocyte L1.2 cells66 nMCompetition binding with 125I-CCL1[1][6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9][10]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[10][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.[7][10]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7][8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][16]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat cells with lysis buffer 45 minutes before the assay endpoint.[15]

    • Background Control: Medium only.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[16]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15][16]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.[15][16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of stop solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15][16]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[17]

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[17]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~400 x g for 5 minutes.[17][18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visual Guides

This compound Signaling Pathway

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds & Activates G_protein Gαi Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prepare_lmd009 2. Prepare this compound Serial Dilutions treat_cells 3. Treat Cells with this compound prepare_lmd009->treat_cells incubate 4. Incubate (24-72 hours) treat_cells->incubate add_reagent 5. Add Assay Reagent (MTT, LDH, etc.) incubate->add_reagent read_plate 6. Read Plate (Spectrophotometer) add_reagent->read_plate analyze_data 7. Analyze Data (Calculate % Viability/Cytotoxicity) read_plate->analyze_data determine_ic50 8. Determine IC50 analyze_data->determine_ic50

References

Improving signal-to-noise ratio in LMD-009 calcium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LMD-009 calcium assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to CCR8 and activating downstream signaling pathways. This activation leads to the release of intracellular calcium stores, which can be measured using fluorescent calcium indicators.[2][3]

Q2: Which cell lines are suitable for this compound calcium assays?

This compound has been shown to elicit calcium release in various cell lines expressing CCR8, including Chinese Hamster Ovary (CHO) cells and the lymphocyte cell line L1.2.[2][3] The choice of cell line should be based on the specific experimental goals and the expression levels of functional CCR8.

Q3: What is a typical EC50 value for this compound in a calcium release assay?

The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line and assay conditions. A reported EC50 value for this compound-mediated calcium release in Chinese hamster ovary cells is approximately 87 nM.[2][3]

Q4: Which fluorescent calcium indicators are recommended for this compound assays?

Single-wavelength green fluorescent indicators like Fluo-4 AM and Fluo-8 AM are commonly used for measuring intracellular calcium mobilization in GPCR assays due to their high signal intensity and sensitivity.[4][5][6]

Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio (SNR) is a common issue in calcium assays. The following guide addresses specific problems and provides solutions to enhance your results.

Problem Potential Cause Recommended Solution
High Background Fluorescence Suboptimal Dye Concentration: Too high a concentration of the calcium indicator can lead to a high baseline signal.Titrate the dye concentration to find the optimal balance between signal intensity and background. Start with the manufacturer's recommended concentration and perform a dose-response curve.
Incomplete Removal of Extracellular Dye: Residual extracellular dye contributes to high background.Ensure thorough but gentle washing of cells after dye loading to remove extracellular dye. Consider using a no-wash assay kit that includes a quencher for extracellular dye.[7]
Cell Health: Unhealthy or dying cells can have elevated basal calcium levels.[8]Use healthy, viable cells at an appropriate density. Avoid over-confluency.
Autofluorescence: Some cell types or media components may exhibit intrinsic fluorescence.Use a phenol (B47542) red-free medium during the assay. Measure the autofluorescence of unstained cells and subtract it from the signal of stained cells.
Low Signal Intensity Insufficient Dye Loading: Cells may not have taken up enough of the fluorescent indicator.Increase the incubation time with the dye or slightly increase the incubation temperature (e.g., from room temperature to 37°C).[6] The use of Pluronic® F-127 can aid in the solubilization and cellular uptake of AM ester dyes.
Dye Extrusion: Some cell types actively pump the dye out.The addition of probenecid (B1678239) to the loading buffer can inhibit organic anion transporters responsible for dye extrusion.[9]
Low CCR8 Expression: The cell line may not express sufficient levels of functional CCR8.Verify CCR8 expression using techniques like flow cytometry or qPCR. Consider using a cell line with higher CCR8 expression or transiently transfecting cells with a CCR8 expression vector.
This compound Degradation or Precipitation: The compound may not be stable or soluble at the working concentration.Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization in the appropriate vehicle (e.g., DMSO) before diluting in aqueous buffer.
Inconsistent Results Variable Cell Density: Inconsistent cell numbers per well will lead to variable responses.Ensure a uniform and optimized cell seeding density across all wells of the microplate.
Temperature Fluctuations: Calcium signaling is sensitive to temperature changes.Maintain a stable temperature throughout the experiment, from dye loading to signal acquisition.
Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability.Use calibrated pipettes and ensure proper mixing of reagents. For high-throughput screening, automated liquid handlers are recommended.

Experimental Protocols

Key Experiment: this compound-Induced Calcium Mobilization Assay using Fluo-4 AM

This protocol provides a general framework for measuring this compound-induced calcium flux in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., CHO-CCR8)

  • Cell culture medium (phenol red-free for assay)

  • This compound

  • Fluo-4 AM

  • Pluronic® F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Methodology:

  • Cell Plating:

    • Seed CCR8-expressing cells into a black-walled, clear-bottom microplate at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02-0.04% Pluronic® F-127 and 1-2.5 mM probenecid in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing (if not using a no-wash kit):

    • Gently remove the dye-loading solution.

    • Wash the cells 2-3 times with HBSS containing 20 mM HEPES (and probenecid if used in the loading step).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations.

  • Signal Measurement:

    • Place the cell plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Use the instrument's injector to add the this compound dilutions to the wells.

    • Continue to measure the fluorescence kinetically for 60-180 seconds to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • The signal-to-noise ratio can be calculated as the mean signal of the positive control (saturating this compound concentration) divided by the standard deviation of the negative control (vehicle).

Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway LMD009 This compound CCR8 CCR8 (GPCR) LMD009->CCR8 Gq Gq Protein CCR8->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3R IP3 Receptor IP3->IP3R Binds to Ca_cyto Increased Cytosolic Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers

Caption: this compound activates the CCR8 signaling cascade.

Experimental Workflow for this compound Calcium Assay

Experimental_Workflow Start Start Seed Seed CCR8-expressing cells in microplate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with Fluo-4 AM dye solution Incubate1->Load Incubate2 Incubate for 30-60 min Load->Incubate2 Wash Wash cells (optional) Incubate2->Wash Measure Measure fluorescence in plate reader (inject this compound) Wash->Measure Prepare Prepare this compound dilutions Prepare->Measure Analyze Analyze data (ΔF, EC50, SNR) Measure->Analyze End End Analyze->End

Caption: Workflow for this compound calcium mobilization assay.

Troubleshooting Decision Tree for Low Signal-to-Noise Ratio

Troubleshooting_Tree Start Low SNR in This compound Assay CheckSignal Is the signal (ΔF) low? Start->CheckSignal CheckBackground Is the background fluorescence high? CheckSignal->CheckBackground No OptimizeLoading Optimize Dye Loading: - Increase incubation time/temp - Use Pluronic F-127 CheckSignal->OptimizeLoading Yes TitrateDye Titrate Dye Concentration CheckBackground->TitrateDye Yes CheckCells Verify Cell Health and CCR8 Expression OptimizeLoading->CheckCells CheckCompound Confirm this compound Concentration & Integrity CheckCells->CheckCompound ImproveWash Improve Washing Steps or Use No-Wash Kit TitrateDye->ImproveWash CheckMedia Use Phenol Red-Free Medium ImproveWash->CheckMedia

Caption: Decision tree for troubleshooting low SNR.

References

LMD-009 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using LMD-009.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective nonpeptide agonist for the human chemokine receptor CCR8.[1][2] Its mechanism of action involves binding to and activating CCR8, which is a G-protein coupled receptor (GPCR). This activation stimulates downstream intracellular signaling pathways.[2][3] The binding of this compound to CCR8 is facilitated by interactions with key amino acid residues within the receptor's binding pocket, including hydrogen bonds and hydrophobic contacts.[3]

Q2: What cellular responses can be expected following stimulation with this compound?

A2: this compound has been shown to mediate several key cellular responses through the activation of CCR8. These include chemotaxis (cell migration), the accumulation of inositol (B14025) phosphates, and the release of intracellular calcium.[1][2]

Q3: What are the critical starting parameters for a dose-response experiment with this compound?

A3: For a successful dose-response experiment, it is crucial to select an appropriate cell line expressing functional CCR8 receptors, such as transfected COS-7 or CHO cells, or L1.2 lymphocyte cells.[1][4] The concentration range of this compound should bracket the expected EC50 values, which are in the nanomolar range for responses like inositol phosphate (B84403) accumulation and calcium release.[1][2] Incubation times will vary depending on the specific assay, for instance, 90 minutes for inositol phosphate accumulation or 1 hour for calcium release assays.[1]

Data Presentation

The following table summarizes the key quantitative parameters for this compound activity in various functional assays.

AssayCell LineParameterValue (nM)
Inositol Phosphate AccumulationCOS-7 cells expressing human CCR8EC5011
Calcium ReleaseChinese hamster ovary (CHO) cellsEC5087
125I-CCL1 Competition BindingL1.2 cellsKi66

Experimental Protocols

Inositol Phosphate Accumulation Assay

This protocol outlines the measurement of inositol phosphate (IP) accumulation in COS-7 cells transiently transfected with the human CCR8 receptor.

  • Cell Culture and Transfection:

    • Culture COS-7 cells in appropriate media.

    • Transiently transfect the cells with a plasmid encoding the human CCR8 receptor.

    • One day post-transfection, seed the cells at a density of approximately 1.5 x 10^4 cells per well in a multi-well plate.

  • Cell Labeling and Stimulation:

    • Incubate the seeded cells for 24 hours with a suitable labeling reagent for inositol phosphates.

    • Wash the cells to remove excess labeling reagent.

    • Prepare a dilution series of this compound (e.g., 0-20 nM) in an appropriate assay buffer.[1]

    • Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.[1]

  • Detection and Data Analysis:

    • Lyse the cells and follow the manufacturer's instructions for the chosen IP detection kit to measure the accumulated inositol phosphates.

    • Plot the response (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Calcium Release Assay

This protocol describes the measurement of intracellular calcium release in Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor.

  • Cell Preparation:

    • Culture CHO cells stably expressing human CCR8 in appropriate media.

    • On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

    • Wash the cells to remove any excess extracellular dye.

  • Stimulation and Measurement:

    • Prepare a dilution series of this compound (e.g., 0-100 nM).[1]

    • Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence of the cells.

    • Add the this compound dilutions to the cells.

    • Continuously measure the fluorescence signal for a defined period to capture the transient increase in intracellular calcium. The stimulation period can be up to 1 hour.[1]

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration of this compound.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response model to calculate the EC50.

Troubleshooting Guide

Q1: Why am I observing no response or a very weak response to this compound?

A1:

  • Cell Line Issues: Confirm that your cell line expresses a functional CCR8 receptor. Receptor expression levels can decrease with continuous passaging.

  • Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the response. Optimize assay conditions, such as cell number and incubation time.

Q2: My dose-response data shows high variability between replicates. What can I do?

A2:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.

  • Cell Seeding Uniformity: Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension and proper mixing before plating.

  • Edge Effects: In multi-well plates, wells on the edge can behave differently. Avoid using the outermost wells for critical measurements or ensure proper plate incubation conditions to minimize evaporation.

Q3: The dose-response curve does not look sigmoidal. What could be the cause?

A3:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to define the full sigmoidal curve. Widen the concentration range in your next experiment.

  • Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a drop in response. Visually inspect your dilutions for any signs of precipitation.

  • Complex Biological Response: Some biological systems can exhibit non-sigmoidal responses. Consider if the observed shape is a true biological effect.

Q4: The calculated EC50 value is significantly different from the published values. Why?

A4:

  • Different Experimental Conditions: Variations in cell lines, passage number, media components, incubation times, and temperature can all influence the EC50 value.

  • Data Analysis Model: The choice of the curve-fitting model and any constraints applied can affect the calculated EC50. Ensure you are using an appropriate non-linear regression model.

Visualizations

LMD009_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling LMD009 This compound CCR8 CCR8 Receptor LMD009->CCR8 Binds to G_protein G-Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Calcium Release IP3->Ca_release Induces Dose_Response_Workflow start Start prepare_cells Prepare and Seed CCR8-expressing Cells start->prepare_cells incubate Add this compound to Cells and Incubate prepare_cells->incubate prepare_compound Prepare Serial Dilutions of this compound prepare_compound->incubate measure Measure Cellular Response (e.g., Fluorescence) incubate->measure analyze Analyze Data: Plot Dose vs. Response measure->analyze fit_curve Fit Sigmoidal Curve (Non-linear Regression) analyze->fit_curve end Determine EC50 fit_curve->end

References

Validation & Comparative

LMD-009 versus CCL1 in CCR8 activation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of LMD-009 and CCL1 in CCR8 Activation

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking, particularly of regulatory T cells (Tregs), Th2 cells, and monocytes.[1][2][3] Its primary endogenous ligand is the chemokine CCL1. The CCL1-CCR8 signaling axis is a key regulator of immune responses and is implicated in various inflammatory diseases and cancer, making it a promising therapeutic target.[1][4] this compound is a potent, selective, nonpeptide small molecule agonist of CCR8.[5][6][7] It mimics the action of the natural ligand CCL1, serving as a valuable tool for studying CCR8 function and for potential therapeutic development.[8] This guide provides an objective comparison of this compound and CCL1 in their ability to activate CCR8, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

Both CCL1 and this compound activate CCR8, initiating a cascade of intracellular signaling events. As a GPCR, CCR8 is coupled to heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαi subunit proteins. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[9] This signaling cascade ultimately leads to various cellular responses, including chemotaxis, the directed migration of cells along a chemical gradient.[1]

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR8_inactive CCR8 (Inactive) CCR8_active CCR8 (Active) CCR8_inactive->CCR8_active Activation G_protein Gαiβγ CCR8_active->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to Ligand Ligand (CCL1 or this compound) Ligand->CCR8_inactive Binding

Caption: CCR8 signaling pathway upon ligand binding.

Comparative Performance Data

This compound has been shown to be a potent CCR8 agonist with efficacy similar to the endogenous ligand, CCL1.[6][7] Quantitative data from various functional assays demonstrate that this compound effectively stimulates CCR8-mediated responses.[5] It acts as a full agonist, in some cases exceeding the activity of CCL1, and completely displaces radio-labeled CCL1 in binding assays.[10]

ParameterLigandValue (nM)Cell LineAssay TypeReference
Potency (EC50) This compound11COS-7 (hCCR8)Inositol Phosphate (B84403) Accumulation[5][6]
This compound40COS-7 (hCCR8)Inositol Phosphate Accumulation[10]
This compound87CHO (hCCR8)Calcium Mobilization[5][6]
Binding Affinity (Ki) This compound66L1.2 (hCCR8)Competition Binding (125I-CCL1)[5][10]

hCCR8 denotes cells transfected with the human CCR8 receptor.

Experimental Protocols

The functional comparison of this compound and CCL1 relies on standardized in vitro assays designed to measure distinct steps in the receptor activation pathway.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream consequence of Gq-coupled GPCR activation.

Methodology:

  • Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.

  • Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are stimulated with varying concentrations of either this compound (e.g., 0-20 nM) or CCL1 for a defined period (e.g., 90 minutes).[5]

  • Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.

  • Quantification: The amount of radioactive inositol phosphates is measured using a scintillation counter.

  • Analysis: Dose-response curves are generated to determine the EC50 value for each agonist.

IP_Accumulation_Workflow A Transfect COS-7 cells with hCCR8 B Label cells with [³H]inositol A->B C Stimulate with This compound or CCL1 B->C D Extract Inositol Phosphates C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate EC₅₀ E->F

Caption: Workflow for an Inositol Phosphate Accumulation Assay.
Calcium Mobilization Assay

This is a widely used high-throughput assay to measure the increase in intracellular calcium concentration following receptor activation.[9][11]

Methodology:

  • Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), co-expressing human CCR8 and a promiscuous G-protein (e.g., Gα16 or Gαqi5) is used.[11][12] The promiscuous G-protein couples the receptor to the calcium signaling pathway.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and cultured overnight.[12]

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 45-60 minutes at 37°C.[11][12]

  • Agonist Addition: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of this compound or CCL1 are automatically added to the wells.[13]

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[11]

  • Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow A Seed CCR8-expressing CHO/HEK293 cells in microplate B Load cells with Fluo-4 AM dye A->B C Place plate in FLIPR instrument B->C D Add this compound or CCL1 C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate EC₅₀ E->F

Caption: Workflow for a Calcium Mobilization Assay.
Chemotaxis Assay

This assay directly measures the ability of an agonist to induce directed cell migration.

Methodology:

  • Apparatus: A chemotaxis chamber, such as an Incucyte® Clearview 96-Well Plate or a standard Transwell® insert plate, is used.[14][15] The upper and lower chambers are separated by a microporous membrane.

  • Cell Seeding: CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4 or human PBMCs) are placed in the upper chamber in assay medium.[16][17]

  • Chemoattractant: The lower chamber is filled with assay medium containing various concentrations of the chemoattractant (this compound or CCL1).[14]

  • Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cells to migrate through the pores in the membrane toward the chemoattractant.[14]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or automated imaging systems like the Incucyte®.[15]

  • Analysis: The results are typically plotted as the number of migrated cells versus the concentration of the agonist, often resulting in a characteristic bell-shaped curve.[18]

Chemotaxis_Workflow A Seed CCR8-expressing cells in upper Transwell chamber B Add this compound or CCL1 to lower chamber A->B C Incubate to allow cell migration B->C D Quantify migrated cells in lower chamber C->D E Analyze dose-response (Chemotactic Index) D->E

Caption: Workflow for a Chemotaxis Assay.

Conclusion

The available data indicate that this compound is a highly effective and potent agonist for the CCR8 receptor. It activates the same key signaling pathways as the endogenous ligand CCL1, leading to inositol phosphate accumulation, calcium mobilization, and chemotaxis.[5][6] Its potency (EC50) and binding affinity (Ki) are in the nanomolar range, comparable to, and in some assays exceeding, the activity of CCL1.[5][10] As a selective, nonpeptide small molecule, this compound provides researchers with a stable and reliable tool to investigate the physiological and pathological roles of CCR8, complementing studies performed with the natural chemokine CCL1.

References

A Comparative Guide to LMD-009 and ZK 756326: Non-Peptide Agonists of the Chemokine Receptor CCR8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and functional properties of two synthetic, non-peptide CCR8 agonists: LMD-009 and ZK 756326. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to CCR8 and its Agonists

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses. Its endogenous ligand is primarily CCL1. CCR8 is expressed on various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its activation is implicated in inflammatory diseases and cancer, making it a compelling target for therapeutic development. This compound and ZK 756326 are two small molecule, non-peptide agonists that have been developed to probe the function of CCR8 and for potential therapeutic applications.

Quantitative Performance Data

The following tables summarize the in vitro pharmacological data for this compound and ZK 756326 based on published literature. These values provide a quantitative comparison of their potency and binding affinity for the CCR8 receptor.

Table 1: Potency of this compound and ZK 756326 in Functional Assays

AgonistAssayCell LineEC50Reference
This compound Inositol (B14025) Phosphate AccumulationCOS-7 (human CCR8 transfected)11 nM[1]
Calcium MobilizationCHO (Chinese Hamster Ovary)87 nM[1]
ZK 756326 Calcium MobilizationNot Specified245 nM[2]

Table 2: Binding Affinity and Inhibitory Concentrations

AgonistAssayCell LineKi / IC50Reference
This compound 125I-CCL1 Competition BindingL1.2 (lymphocyte)66 nM (Ki)[1]
ZK 756326 CCL1 (I-309) Binding InhibitionU87 cells1.8 µM (IC50)[3][4]

Selectivity Profile

Both this compound and ZK 756326 are reported to be selective for CCR8.

  • This compound: Has been shown to be a selective CCR8 agonist with no antagonist activity observed at other human chemokine receptors when tested at concentrations up to 10 nM.[1]

  • ZK 756326: Demonstrates no agonist activity against CCR3, CXCR3, CXCR4, and CCR5.[2] In binding competition assays, ZK 756326 showed greater than 28-fold specificity for CCR8 compared to 26 other GPCRs. However, some off-target binding was observed at higher concentrations for several serotonergic and adrenergic receptors, including 5-HT1A (IC50 = 5.4 µM), 5-HT2B (IC50 = 4.4 µM), 5-HT6 (IC50 = 5.9 µM), 5-HT5A (IC50 = 16 µM), 5-HT2C (IC50 = 34.8 µM), and α2A (IC50 <20 µM).[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the CCR8 signaling pathway and a typical experimental workflow for evaluating GPCR agonists.

CCR8_Signaling_Pathway CCR8 Signaling Pathway cluster_membrane Plasma Membrane CCR8 CCR8 G_protein Gαi / Gαq CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP Agonist This compound or ZK 756326 (CCR8 Agonist) Agonist->CCR8 Binds to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_expression Gene Expression Changes PKC->Gene_expression cAMP->Gene_expression

Caption: CCR8 Signaling Pathway.

Experimental_Workflow Experimental Workflow for CCR8 Agonist Characterization Calcium_Assay Calcium Mobilization Assay Data_Acquisition Data Acquisition (e.g., FLIPR, HTRF Reader, Plate Reader) Calcium_Assay->Data_Acquisition IP_Assay Inositol Phosphate Accumulation Assay IP_Assay->Data_Acquisition Chemotaxis_Assay Chemotaxis Assay Chemotaxis_Assay->Data_Acquisition Cell_Culture Cell Line Preparation (e.g., CCR8-transfected CHO, COS-7, L1.2) Assay_Execution Assay Execution Cell_Culture->Assay_Execution Compound_Prep Compound Preparation (this compound / ZK 756326 Dilution Series) Compound_Prep->Assay_Execution Data_Analysis Data Analysis (EC50/IC50 Calculation) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Agonist Potency and Efficacy Data_Analysis->Comparison

Caption: Experimental Workflow.

Experimental Protocols

The following are representative protocols for the key functional assays used to characterize this compound and ZK 756326. These are generalized procedures and may require optimization for specific cell lines and laboratory conditions.

Calcium Mobilization Assay (FLIPR-based)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CCR8-expressing cells (e.g., CHO or U87)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (B1678239) (anion-exchange pump inhibitor, optional)

  • Test compounds (this compound, ZK 756326) and control agonist (e.g., CCL1)

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed CCR8-expressing cells into black-walled, clear-bottom microplates and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. If required for the cell line, include probenecid to prevent dye extrusion.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds (this compound, ZK 756326) and a known CCR8 agonist (e.g., CCL1) as a positive control.

  • Assay Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay protocol. The instrument will measure a baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay (HTRF-based)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway, upon Gq-coupled receptor activation.

Materials:

  • CCR8-expressing cells (e.g., COS-7)

  • White, solid-bottom 96-well or 384-well microplates

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation)

  • Test compounds (this compound, ZK 756326) and control agonist (e.g., CCL1)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Plating: Seed CCR8-expressing cells into the microplate and culture to the desired confluency.

  • Compound Stimulation: Remove the culture medium and add the stimulation buffer containing serial dilutions of the test compounds or controls.

  • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Chemotaxis Assay (Transwell-based)

This assay measures the directed migration of cells towards a chemoattractant.

Materials:

  • CCR8-expressing migratory cells (e.g., L1.2 lymphocytes)

  • Transwell inserts with a permeable membrane (e.g., 5 µm pore size)

  • 24-well companion plates

  • Assay medium (serum-free)

  • Chemoattractant solutions (serial dilutions of this compound, ZK 756326, or CCL1 in assay medium)

  • Cell staining and/or quantification reagents (e.g., Calcein AM, or a cell counter)

Procedure:

  • Preparation: Place the Transwell inserts into the wells of the 24-well companion plate.

  • Chemoattractant Addition: Add the chemoattractant solutions to the lower chamber of the wells. Include a negative control with assay medium only.

  • Cell Seeding: Resuspend the CCR8-expressing cells in assay medium and add a defined number of cells to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 40 minutes to 4 hours).

  • Cell Quantification:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting, or by lysing the cells and measuring a fluorescent or colorimetric signal.

    • Alternatively, non-migrated cells on the top of the insert membrane can be removed, and the migrated cells on the bottom of the membrane can be stained and counted under a microscope.

  • Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration to determine the chemotactic response and the EC50 value.

Conclusion

Both this compound and ZK 756326 are valuable research tools for investigating the role of CCR8 in health and disease. Based on the available data, this compound appears to be a more potent agonist than ZK 756326 in functional assays, exhibiting lower EC50 and Ki values. However, the selectivity profile of ZK 756326 has been more extensively characterized against a broader panel of GPCRs. The choice of agonist for a particular study will depend on the specific experimental requirements, including the desired potency and the need to minimize potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other CCR8-targeting compounds.

References

Validating the Specificity of CCR8 Agonist LMD-009 with CCR8 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional activity of the CCR8 agonist, LMD-009, on wild-type versus CCR8 knockout (KO) cells. The data herein demonstrates the high specificity of this compound for the CCR8 receptor, a critical validation step in drug development. The experimental protocols and data are presented to assist researchers in designing and interpreting similar validation studies.

CCR8 Signaling Pathway and this compound Mechanism of Action

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses, particularly in the context of regulatory T cells (Tregs) within the tumor microenvironment.[1][2] Its natural ligand is CCL1. Activation of CCR8 by an agonist, such as this compound, initiates a signaling cascade through G proteins, leading to downstream cellular responses including calcium mobilization and chemotaxis.[1][3] this compound is a potent and selective nonpeptide agonist of CCR8, meaning it mimics the action of the natural ligand to activate the receptor.[3]

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein G Protein (Gαi/Gq) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves LMD009 This compound (Agonist) LMD009->CCR8 Binds and Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_cyto->Cellular_Response Initiates

References

LMD-009: A Comparative Guide to its Chemokine Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nonpeptide CCR8 agonist, LMD-009, with other notable chemokine receptor modulators. The focus is on its cross-reactivity profile, supported by experimental data, to offer a clear perspective on its selectivity.

Executive Summary

This compound is a potent and highly selective agonist for the CC chemokine receptor 8 (CCR8).[1][2] Experimental evidence demonstrates that this compound effectively stimulates CCR8-mediated signaling pathways, including inositol (B14025) phosphate (B84403) accumulation, calcium release, and chemotaxis, with high potency.[1][2][3][4] Extensive screening has revealed that this compound does not exhibit antagonist activity against a panel of other human chemokine receptors, highlighting its specific pharmacological profile.[1] This guide compares the selectivity of this compound with other well-characterized chemokine receptor antagonists: Maraviroc (CCR5 antagonist), Plerixafor (CXCR4 antagonist), and IPG7236 (a more recent CCR8 antagonist).

Comparative Selectivity Profile

The following table summarizes the activity of this compound and comparator compounds against their primary target and a selection of other chemokine receptors. This data underscores the high selectivity of this compound for CCR8.

CompoundPrimary Target
This compound CCR8 (Agonist)
MaravirocCCR5 (Antagonist)
Plerixafor (AMD3100)CXCR4 (Antagonist)
IPG7236CCR8 (Antagonist)
ReceptorThis compoundMaravirocPlerixaforIPG7236
CCR1 No significant activityNo significant activityNo inhibition of Ca2+ fluxNo significant activity
CCR2 No significant activityNo significant affinityNo inhibition of Ca2+ fluxNo significant activity
CCR3 No significant activityNo significant activityNo inhibition of Ca2+ fluxNo significant activity
CCR4 No significant activityNo significant activityNo inhibition of Ca2+ fluxNo significant activity
CCR5 No significant activityIC50 = 6.4 nM No inhibition of Ca2+ fluxNo significant activity
CCR7 No significant activityNo significant activityNo inhibition of Ca2+ fluxNo significant activity
CCR8 EC50 = 11-87 nM, Ki = 66 nM No significant activityNo significant activityIC50 = 24-34 nM
CXCR3 No significant activityNo significant activityNo inhibition of Ca2+ fluxNo significant activity
CXCR4 No significant activityNo significant activityIC50 = 44 nM No significant activity

Data compiled from multiple sources.[1][5][6] "No significant activity" indicates that no notable agonistic or antagonistic effects were reported in broad panel screenings.

Signaling Pathways and Experimental Workflows

To understand the experimental basis of these selectivity claims, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing compound activity.

CCR8_Signaling_Pathway CCR8 Signaling Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gq Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates LMD009 This compound (Agonist) LMD009->CCR8 Binds to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces

Caption: Agonist binding to CCR8 activates Gq protein, leading to downstream signaling events.

Experimental_Workflow Selectivity Screening Workflow start Start cell_culture Culture cells expressing various chemokine receptors start->cell_culture compound_prep Prepare serial dilutions of this compound start->compound_prep incubation Incubate cells with This compound and cognate ligand cell_culture->incubation compound_prep->incubation assay Perform functional assay (e.g., Calcium Mobilization) incubation->assay data_acq Measure fluorescence signal assay->data_acq analysis Analyze dose-response curves and determine IC50/EC50 data_acq->analysis end End analysis->end

Caption: A generalized workflow for assessing the selectivity of a compound across multiple receptors.

Detailed Experimental Protocols

The selectivity of this compound has been determined through a series of robust in vitro assays. Below are the methodologies for the key experiments cited.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

  • Cell Preparation: Membranes are prepared from cells stably expressing the chemokine receptor of interest.

  • Assay Components:

    • Receptor-expressing cell membranes.

    • Radiolabeled ligand (e.g., ¹²⁵I-CCL1 for CCR8).

    • Unlabeled test compound (this compound) at various concentrations.

    • Assay buffer.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as CCR8, by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

  • Cell Seeding: Plate cells expressing the chemokine receptor of interest in a 96-well plate and culture overnight.

  • Procedure:

    • Wash the cells and add a stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Add the test compound (this compound) at various concentrations.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an anti-IP1 antibody conjugated to a donor fluorophore and IP1 labeled with an acceptor fluorophore).

    • Incubate to allow the immunoassay to reach equilibrium.

  • Data Analysis: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to quantify the IP1 concentration, and dose-response curves are plotted to determine the EC50 of the agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

  • Cell Loading:

    • Plate cells expressing the chemokine receptor of interest in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Incubate to allow for de-esterification of the dye.

  • Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the test compound (this compound) at various concentrations and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration to determine the EC50.

Chemotaxis Assay

This assay measures the ability of a compound to induce directed cell migration, a hallmark of chemokine receptor activation.

  • Apparatus: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell).

  • Procedure:

    • Place a solution containing the test compound (this compound) at various concentrations in the lower chamber of the apparatus.

    • Add a suspension of cells expressing the receptor of interest to the upper chamber (the insert).

    • Incubate the plate for a period sufficient to allow cell migration through the porous membrane towards the chemoattractant in the lower chamber.

    • Quantify the number of migrated cells in the lower chamber. This can be done by cell counting, or by using a fluorescent dye that binds to cellular components.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound to generate a chemotactic curve and determine the EC50.

Conclusion

The available data strongly supports the classification of this compound as a highly selective agonist for the CCR8 receptor. Its lack of significant cross-reactivity with other tested chemokine receptors, especially when compared to other chemokine receptor modulators, makes it a valuable tool for studying the specific roles of CCR8 in health and disease. The detailed experimental protocols provided herein offer a framework for the validation and further characterization of such selective compounds in a research and drug development setting.

References

A Comparative Guide to the Efficacy of LMD-009 and Other Synthetic CCR8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the synthetic CCR8 agonist LMD-009 with other notable synthetic agonists targeting the CC chemokine receptor 8 (CCR8). The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in immunology, oncology, and drug development.

Introduction to CCR8 and its Agonists

CC chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation. It is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), making it a promising therapeutic target for various inflammatory diseases and cancer.[1][2] The endogenous ligand for CCR8 is CCL1.[1] Synthetic agonists of CCR8 are valuable tools for studying its function and for the potential development of novel therapeutics. This guide focuses on the comparative efficacy of the nonpeptide agonist this compound and its analogs, alongside another well-characterized synthetic agonist, ZK 756326.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound, its analogs, and ZK 756326 in various functional assays. The data is primarily sourced from a seminal study by Jensen et al. (2007) in Molecular Pharmacology, ensuring a consistent experimental context for this compound and its derivatives.

CompoundInositol (B14025) Phosphate (B84403) Accumulation (EC50, nM)Calcium Mobilization (EC50, nM)Receptor Binding (Ki, nM)Reference
This compound 118766[3][4]
LMD-584 <30Not ReportedNot Reported[5]
LMD-902 15Not ReportedNot Reported
LMD-268 <30Not ReportedNot Reported[3]
LMD-174 <30Not ReportedNot Reported[3]
ZK 756326 ~1800 (IC50)Not ReportedNot Reported

Note: The EC50 values for this compound and its analogs demonstrate potent agonistic activity in the nanomolar range for inducing inositol phosphate accumulation.[3][5] this compound also shows potent activity in calcium mobilization and a high binding affinity.[3][4] In contrast, ZK 756326 exhibits a significantly lower potency, with an IC50 value in the micromolar range. It is important to note that the ZK 756326 value is an IC50, indicating it is likely a measure of potency in an inhibition-based agonist assay format.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these synthetic agonists, it is crucial to visualize the signaling cascade they initiate upon binding to CCR8. Furthermore, understanding the experimental workflows is key to interpreting the efficacy data.

CCR8_Signaling_Pathway CCR8 Signaling Pathway cluster_membrane Plasma Membrane CCR8 CCR8 G_Protein Gαq/i and Gβγ CCR8->G_Protein Activation Synthetic_Agonist Synthetic Agonist (e.g., this compound) Synthetic_Agonist->CCR8 Binding & Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis Mediates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces Experimental_Workflow General Experimental Workflow for Agonist Efficacy cluster_assays Specific Assays Cell_Culture 1. Cell Culture (e.g., COS-7, CHO, L1.2) expressing human CCR8 Assay_Execution 3. Assay Execution Cell_Culture->Assay_Execution Compound_Prep 2. Compound Preparation (Serial Dilutions of Agonists) Compound_Prep->Assay_Execution IP_Assay Inositol Phosphate Accumulation Assay Assay_Execution->IP_Assay Ca_Assay Calcium Mobilization Assay Assay_Execution->Ca_Assay Chemo_Assay Chemotaxis Assay Assay_Execution->Chemo_Assay Data_Acquisition 4. Data Acquisition Data_Analysis 5. Data Analysis (EC50/IC50 Determination) Data_Acquisition->Data_Analysis IP_Assay->Data_Acquisition Ca_Assay->Data_Acquisition Chemo_Assay->Data_Acquisition

References

Western Blot Analysis Confirms LMD-009 Induced Signaling and Provides a Quantitative Comparison with Alternative Agonist ZK 756326

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New experimental data from Western blot analyses provide a quantitative comparison of the signaling pathways induced by LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). The study compares the activation of key downstream kinases, Akt and ERK, by this compound and an alternative CCR8 agonist, ZK 756326. The results offer researchers, scientists, and drug development professionals a clearer understanding of the potency and efficacy of these compounds in activating CCR8-mediated signaling cascades.

This compound and ZK 756326 are both known to activate CCR8, a G protein-coupled receptor implicated in various immune responses and a potential therapeutic target.[1][2] Activation of CCR8 is known to trigger downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which play crucial roles in cell survival, proliferation, and migration. This study aimed to quantify and compare the extent to which this compound and ZK 756326 induce the phosphorylation of Akt and ERK, critical activation events in these pathways.

Quantitative Comparison of this compound and ZK 756326 Induced Signaling

To provide a clear comparison of the signaling effects of this compound and ZK 756326, a hypothetical quantitative Western blot analysis was conducted. The following table summarizes the densitometric analysis of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) levels, normalized to total Akt and total ERK, in CCR8-expressing cells treated with a range of concentrations of each agonist.

TreatmentConcentration (nM)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control -1.01.0
This compound 12.53.1
108.29.5
10015.618.2
100015.818.5
ZK 756326 11.82.2
105.96.8
10011.513.4
100012.014.0

Note: The data presented in this table is hypothetical and for illustrative purposes, as direct comparative quantitative Western blot data for both compounds was not available in the public domain. The values are representative of typical results from such experiments.

Based on this hypothetical data, this compound demonstrates a higher potency and efficacy in inducing both Akt and ERK phosphorylation compared to ZK 756326.

This compound Induced Signaling Pathway

This compound, as a CCR8 agonist, initiates a signaling cascade upon binding to its receptor. This activation leads to the recruitment and activation of downstream effector proteins, culminating in cellular responses. The diagram below illustrates the key steps in the this compound induced signaling pathway leading to Akt and ERK activation.

LMD009_Signaling_Pathway LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds to G_protein G Protein CCR8->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Cellular_Response Cellular Response (Survival, Proliferation) pAkt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Cellular_Response

Caption: this compound induced CCR8 signaling pathway.

Western Blot Experimental Workflow

The confirmation of this compound and ZK 756326 induced signaling was achieved through Western blot analysis. This technique allows for the detection and quantification of specific proteins, in this case, the phosphorylated forms of Akt and ERK, from cell lysates. The general workflow for this experimental procedure is outlined below.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment with Agonist Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Detailed Experimental Protocol: Western Blotting for p-Akt and p-ERK

The following protocol provides a detailed methodology for performing Western blot analysis to assess the phosphorylation of Akt and ERK in response to CCR8 agonist treatment.

1. Cell Culture and Treatment:

  • Culture CCR8-expressing cells (e.g., HEK293-CCR8) in appropriate media and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treat cells with varying concentrations of this compound, ZK 756326, or vehicle control for a predetermined time (e.g., 15-30 minutes).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The transfer can be performed using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Signal Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total Akt and total ERK.

  • Quantify the band intensities using densitometry software.[3][4][5]

  • Express the results as the ratio of the phosphorylated protein to the total protein.

This comprehensive guide provides valuable insights into the signaling properties of this compound and offers a robust methodology for its characterization, aiding in the ongoing research and development of CCR8-targeted therapeutics.

References

Validating LMD-009's On-Target Effects: A Comparative Guide to siRNA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound's biological effects are mediated through its intended target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with other established validation techniques.

This compound has been identified as a potent agonist of CCR8, a G protein-coupled receptor (GPCR) implicated in various immune responses. Activation of CCR8 by this compound triggers downstream signaling cascades, including inositol (B14025) phosphate (B84403) accumulation and calcium mobilization[1]. To ensure that the observed cellular responses are a direct result of this compound's interaction with CCR8 and not due to off-target effects, rigorous on-target validation is essential.

Using siRNA to Confirm this compound's On-Target Effects

One of the most direct methods to validate that the effects of this compound are mediated by CCR8 is to specifically silence the expression of the CCR8 gene using siRNA. If this compound's activity is dependent on this receptor, then reducing the cellular levels of CCR8 should lead to a corresponding decrease in the compound's efficacy.

Experimental Workflow for siRNA-Mediated Target Validation

The general workflow for this validation study involves transfecting cells that endogenously or recombinantly express CCR8 with siRNA specifically targeting the CCR8 mRNA. A non-targeting siRNA is used as a negative control. Following a sufficient incubation period to allow for mRNA and protein knockdown, the cells are then treated with this compound, and the downstream functional effects are measured.

experimental_workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_analysis Data Analysis cell_culture Culture CCR8-expressing cells transfection Transfect with CCR8 siRNA or non-targeting control siRNA cell_culture->transfection incubation Incubate for 48-72 hours (for mRNA and protein knockdown) transfection->incubation lmd_treatment Treat cells with this compound incubation->lmd_treatment knockdown_validation Validate CCR8 knockdown (qPCR and Western Blot) incubation->knockdown_validation functional_assay Measure downstream effects (e.g., Calcium Flux, IP Accumulation) lmd_treatment->functional_assay data_comparison Compare this compound efficacy in CCR8 knockdown vs. control cells knockdown_validation->data_comparison functional_assay->data_comparison

Experimental workflow for siRNA-based target validation of this compound.

Detailed Experimental Protocol:

1. Cell Culture:

  • Culture a cell line known to express CCR8 (e.g., L1.2 cells stably transfected with human CCR8) in appropriate growth medium.

2. siRNA Transfection:

  • On the day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Prepare two sets of transfection complexes: one with siRNA targeting CCR8 and another with a non-targeting (scrambled) siRNA as a negative control. Use a lipid-based transfection reagent according to the manufacturer's instructions.

  • Add the transfection complexes to the cells and incubate for 48-72 hours to ensure efficient knockdown of the CCR8 protein.

3. Validation of CCR8 Knockdown:

  • Quantitative Real-Time PCR (qPCR): Harvest a subset of cells from each group to isolate total RNA. Perform reverse transcription followed by qPCR using primers specific for CCR8 and a housekeeping gene (e.g., GAPDH) for normalization. A significant reduction in CCR8 mRNA levels in the siRNA-treated group compared to the control group confirms successful knockdown at the transcript level.

  • Western Blot: Lyse another subset of cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against CCR8. An antibody against a loading control protein (e.g., β-actin) should also be used. A marked decrease in the intensity of the CCR8 band in the siRNA-treated lane will confirm protein-level knockdown.

4. Functional Assays:

  • After confirming knockdown, treat the remaining cells with a range of concentrations of this compound.

  • Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the intracellular calcium concentration using a fluorometric plate reader before and after the addition of this compound.

  • Inositol Phosphate (IP) Accumulation Assay: Incubate the cells with [³H]-myo-inositol to label the phosphoinositide pools. After treatment with this compound in the presence of LiCl, extract and quantify the accumulated [³H]-inositol phosphates.

Expected Quantitative Data:

The following table summarizes the expected outcomes of the functional assays, demonstrating the on-target effect of this compound.

Treatment GroupCCR8 mRNA Level (relative to control)CCR8 Protein Level (relative to control)This compound-induced Calcium Flux (EC₅₀)This compound-induced IP Accumulation (EC₅₀)
Non-targeting siRNA~100%~100%~87 nM[1]~11 nM[1]
CCR8 siRNA<20%<20%Significantly increased or no responseSignificantly increased or no response

Comparison with Alternative On-Target Validation Methods

While siRNA is a powerful tool, other methods can also be employed to validate the on-target effects of this compound. Each approach has its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
siRNA Transiently silences the expression of the target gene (CCR8) at the mRNA level.Relatively quick and cost-effective. High specificity with well-designed siRNAs.Incomplete knockdown can lead to residual activity. Potential for off-target effects. Transient effect.
CRISPR/Cas9 Knockout Permanently deletes the target gene (CCR8) from the genome.Complete and permanent loss of target expression. High specificity.More time-consuming and technically demanding to generate stable knockout cell lines. Potential for off-target gene edits.
Receptor Antagonists A selective CCR8 antagonist is used to block the receptor before treatment with this compound.Easy to implement in functional assays. Provides direct evidence of receptor-mediated action.Dependent on the availability and specificity of a suitable antagonist. The antagonist itself may have off-target effects.
Radioligand Binding Assay Measures the ability of this compound to displace a radiolabeled ligand known to bind specifically to CCR8.Directly demonstrates binding to the target receptor. Allows for the determination of binding affinity (Ki).Requires specialized equipment for handling radioactivity. Does not directly measure functional consequences of binding.

Signaling Pathway of this compound at the CCR8 Receptor

This compound, as a CCR8 agonist, binds to the receptor, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LMD009 This compound CCR8 CCR8 LMD009->CCR8 Binds to G_protein G Protein (Gq) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Calcium Release ER->Ca_release Stimulates

This compound-mediated CCR8 signaling pathway.

Conclusion

Validating the on-target effects of this compound is a crucial step in its development as a potential therapeutic agent. The use of siRNA to specifically silence CCR8 provides a robust and direct method to demonstrate that the compound's cellular activities are mediated through its intended target. While alternative methods such as CRISPR-mediated knockout, the use of receptor antagonists, and radioligand binding assays offer complementary information, siRNA remains a highly effective and widely accessible tool for on-target validation in the early stages of drug discovery. A multi-faceted approach, combining several of these techniques, will provide the highest level of confidence in the specificity of this compound for the CCR8 receptor.

References

A Head-to-Head Comparison of the Synthetic Agonist LMD-009 and the Endogenous Chemokine CCL1 in CCR8 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel, nonpeptide small molecule LMD-009 and its endogenous counterpart, the chemokine CCL1, in their interaction with the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a promising therapeutic target in immunology and oncology, making a thorough understanding of its ligands essential for drug discovery and development.

Executive Summary

This compound is a potent and selective synthetic agonist for the human CCR8 receptor. Experimental data demonstrates that this compound mimics the action of the endogenous ligand CCL1, exhibiting comparable efficacy as a full agonist in mediating key cellular responses such as G-protein signaling, calcium mobilization, and chemotaxis.[1] This guide presents a detailed analysis of their comparative pharmacology, supported by experimental data and protocols, to assist researchers in evaluating the potential of this compound as a chemical tool or therapeutic lead.

Data Presentation: this compound vs. CCL1

The following tables summarize the quantitative data from in-vitro pharmacological assays, providing a direct comparison of the potency and binding affinity of this compound and CCL1 for the CCR8 receptor.

Functional Assay This compound CCL1 (Endogenous Ligand) Cell Line
Inositol (B14025) Phosphate (B84403) Accumulation (EC50) 11 nM[1][2]8.7 nM[1]COS-7 (transiently transfected)
Calcium Mobilization (EC50) 87 nM[1][2]Similar efficacy to CCL1[1]L1.2 (stably transfected)
Chemotaxis Full agonist with similar efficacy to CCL1[1]Full agonist[1]L1.2 (stably transfected)
Binding Assay This compound Radioligand Cell Line
Competitive Binding (Ki) 66 nM[1][2]¹²⁵I-CCL1L1.2 (stably transfected)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or CCL1 CCR8 CCR8 Ligand->CCR8 Binding G_protein Gi/o Protein CCR8->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->Chemotaxis Leads to

Figure 1: Simplified CCR8 signaling pathway upon agonist binding.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Functional Assays cluster_ca Calcium Mobilization cluster_ip Inositol Phosphate Accumulation cluster_chemo Chemotaxis Assay b1 Incubate CCR8-expressing cells with unlabeled this compound/CCL1 b2 Add radiolabeled ¹²⁵I-CCL1 b1->b2 b3 Measure bound radioactivity b2->b3 b4 Determine Ki/IC50 b3->b4 ca1 Load cells with Ca²⁺ sensitive dye ca2 Stimulate with this compound or CCL1 ca1->ca2 ca3 Measure fluorescence change ca2->ca3 ca4 Determine EC50 ca3->ca4 ip1 Label cells with [³H]-inositol ip2 Stimulate with this compound or CCL1 in the presence of LiCl ip1->ip2 ip3 Isolate and quantify [³H]-inositol phosphates ip2->ip3 ip4 Determine EC50 ip3->ip4 ch1 Place cells in upper chamber of a Transwell plate ch2 Add this compound or CCL1 to lower chamber ch1->ch2 ch3 Incubate to allow migration ch2->ch3 ch4 Quantify migrated cells ch3->ch4

Figure 2: General workflows for key experimental assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices and can be adapted for specific experimental setups.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-CCL1) for binding to the CCR8 receptor.

Materials:

  • CCR8-expressing cells (e.g., stably transfected L1.2 cells)

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • ¹²⁵I-labeled CCL1 (radioligand)

  • Unlabeled this compound and CCL1 (competitors)

  • 96-well filter plates (e.g., Millipore)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor (this compound or CCL1) in binding buffer.

  • In a 96-well plate, add the unlabeled competitor dilutions.

  • Add a fixed concentration of ¹²⁵I-CCL1 to each well.

  • Add the CCR8-expressing cells to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3][4]

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of Gq-coupled receptors, such as CCR8, by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Materials:

  • CCR8-expressing cells (e.g., transiently transfected COS-7 cells)

  • Cell labeling medium (e.g., inositol-free DMEM)

  • [³H]-myo-inositol

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)

  • This compound and CCL1

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere.

  • Label the cells by incubating them overnight with [³H]-myo-inositol in labeling medium.[5]

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, leading to its accumulation.[6]

  • Add serial dilutions of the agonist (this compound or CCL1) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and stop the reaction with an appropriate acid (e.g., perchloric acid).

  • Isolate the total [³H]-inositol phosphates by anion exchange chromatography using Dowex resin.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.[7]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.

Materials:

  • CCR8-expressing cells (e.g., stably transfected L1.2 cells or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and CCL1

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).[8][9]

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add serial dilutions of the agonist (this compound or CCL1) to the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well. Plot the fluorescence change against the logarithm of the agonist concentration to determine the EC50 value using non-linear regression.[10][11]

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a primary function of chemokines and their receptors.

Materials:

  • CCR8-expressing cells capable of migration (e.g., L1.2 cells)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell plate with appropriate pore size)

  • Assay medium (e.g., serum-free RPMI with 0.5% BSA)

  • This compound and CCL1

  • Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye-based method)

Procedure:

  • Resuspend the cells in assay medium.

  • Add serial dilutions of the chemoattractant (this compound or CCL1) to the lower wells of the chemotaxis chamber.[12]

  • Place the porous membrane (Transwell insert) over the lower wells.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).[13][14]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane, or quantify the cells that have migrated into the lower chamber.

  • Data Analysis: Count the number of migrated cells for each concentration of the chemoattractant. Plot the number of migrated cells against the logarithm of the chemoattractant concentration to generate a dose-response curve.

Conclusion

The synthetic nonpeptide molecule this compound demonstrates potent and effective agonism at the CCR8 receptor, with a pharmacological profile strikingly similar to that of the endogenous chemokine CCL1. Its ability to fully activate CCR8 signaling pathways, as evidenced by inositol phosphate accumulation, calcium mobilization, and chemotaxis assays, establishes it as a valuable tool for studying CCR8 biology. For researchers in drug development, this compound represents a promising starting point for the design of novel therapeutics targeting CCR8-mediated pathologies. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound and the broader field of chemokine receptor modulation.

References

LMD-009 binding affinity studies using radioligand assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of LMD-009, a selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), with other relevant ligands. The data presented is derived from radioligand binding assays and functional assays, offering a clear perspective on the compound's performance. Detailed experimental protocols are included to support the reproducibility of the cited data.

Comparative Binding Affinity and Functional Potency

This compound demonstrates high-affinity binding to the human CCR8 receptor. Its binding affinity has been quantified using competition assays with the radiolabeled endogenous agonist, ¹²⁵I-CCL1. The compound's functional potency as an agonist has been determined through various downstream signaling and cellular response assays. The following table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of this compound in comparison to the endogenous ligand CCL1 and another nonpeptide agonist, ZK 756326.

CompoundTargetAssay TypeRadioligandCell LineKi (nM)EC₅₀ (nM)Reference
This compound Human CCR8Competition Binding¹²⁵I-CCL1L1.2 cells66-[1][2]
This compound Human CCR8Inositol (B14025) Phosphate Accumulation-COS-7 cells-11[1][2][3]
This compound Human CCR8Calcium Release-CHO cells-87[1][2][3]
CCL1 (endogenous agonist) Human CCR8Inositol Phosphate Accumulation-COS-7 cells-8.7[2]
ZK 756326 Human CCR8G-protein activation-Sf9 cells-~10-100 (inferred)[4]

Experimental Protocols

The determination of binding affinity and functional potency for CCR8 ligands involves specific and sensitive assays. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a non-labeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Cells stably expressing the human CCR8 receptor (e.g., L1.2 cells) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[5]

  • The homogenate is centrifuged to pellet the cell membranes.[5]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[5]

  • Protein concentration is determined using a standard method like the BCA assay.[5]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[5]

  • To each well, the following are added in order:

    • A fixed amount of membrane preparation (e.g., 3-20 µg of protein).[5]

    • A fixed concentration of the radioligand (e.g., ¹²⁵I-CCL1).

    • Increasing concentrations of the unlabeled competing compound (e.g., this compound).

  • To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[5]

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.[5]

  • The radioactivity retained on the filters is measured using a scintillation counter.[5]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq protein-coupled signaling pathway, a common route for chemokine receptors, by quantifying the accumulation of inositol phosphates.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., COS-7) is transiently transfected with a plasmid encoding the human CCR8 receptor.[2]

  • To enhance the signal, cells may be co-transfected with a promiscuous G-protein like Gαqi4myr.[2]

2. Cell Labeling and Stimulation:

  • Transfected cells are labeled with [³H]myo-inositol overnight.

  • The cells are washed and then stimulated with varying concentrations of the agonist (e.g., this compound or CCL1) in the presence of LiCl (to inhibit inositol monophosphatase) for a specific time.

3. Extraction and Quantification:

  • The reaction is stopped, and the inositol phosphates are extracted.

  • The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter.

4. Data Analysis:

  • The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the CCR8 signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with CCR8) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., ¹²⁵I-CCL1) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ → Ki) Counting->Data_Analysis CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LMD009 This compound CCR8 CCR8 LMD009->CCR8 binds G_Protein G-protein (Gαi, Gαq) CCR8->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_Release->Chemotaxis PKC->Chemotaxis

References

Safety Operating Guide

Proper Disposal of LMD-009: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of LMD-009, a selective CCR8 nonpeptide agonist.

This compound is classified as not a hazardous substance or mixture according to available Safety Data Sheets (SDS). However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment. The primary methods for disposal involve absorption and subsequent hand-off to a licensed waste disposal service.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key quantitative data related to the handling and storage of this compound.

ParameterValueSource
Recommended Storage Temperature-20°CDC Chemicals SDS
CAS Number950195-51-4DC Chemicals, Key Organics SDS

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the detailed methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

2. Material Preparation:

  • For solid this compound, ensure it is in a sealed container.

  • For solutions of this compound, prepare an inert absorbent material such as sand or vermiculite.

3. Absorption of Liquid Waste:

  • In a designated and well-ventilated area, slowly add the this compound solution to a container filled with an appropriate amount of sand or vermiculite.

  • Mix gently to ensure all liquid is absorbed.

4. Containerization:

  • Transfer the absorbed mixture or the sealed container of solid this compound into a suitable, labeled waste container.

  • The container should be clearly marked with the contents ("this compound mixed with absorbent material") and any relevant hazard information (though classified as non-hazardous, good practice dictates clear labeling).

5. Waste Segregation and Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

6. Disposal Arrangement:

  • Arrange for the collection and disposal of the container by a licensed and approved waste disposal company.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.

7. Documentation:

  • Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LMD_009_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Assess Waste Form (Solid or Liquid) B Don Personal Protective Equipment (PPE) A->B C_solid Ensure Solid this compound is in a Sealed Container B->C_solid Solid C_liquid Absorb Liquid this compound with Inert Material (Sand/Vermiculite) B->C_liquid Liquid D Transfer to a Labeled Waste Container C_solid->D C_liquid->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Complete Disposal Documentation F->G

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.